4-bromo-1-cyclohexyl-1H-pyrazole
Description
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Properties
IUPAC Name |
4-bromo-1-cyclohexylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXUIOFYFBFTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141302-40-1 | |
| Record name | 4-bromo-1-cyclohexyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-bromo-1-cyclohexyl-1H-pyrazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][2][3][4] Within this important class of heterocycles, 4-bromo-1-cyclohexyl-1H-pyrazole emerges as a valuable and versatile building block for the synthesis of novel molecular entities. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of molecular diversity. Simultaneously, the N-cyclohexyl group can influence the compound's lipophilicity, metabolic stability, and steric profile, which are critical parameters in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-bromo-1-cyclohexyl-1H-pyrazole, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
4-bromo-1-cyclohexyl-1H-pyrazole is a solid at room temperature with the molecular formula C₉H₁₃BrN₂ and a molecular weight of 229.12 g/mol .[5] While detailed experimental data for this specific compound are not extensively published, its properties can be inferred from data on closely related analogues and from supplier information.
| Property | Value/Information | Source |
| CAS Number | 141302-40-1 | [5] |
| Molecular Formula | C₉H₁₃BrN₂ | [5] |
| Molecular Weight | 229.12 g/mol | [5] |
| Physical Form | Solid/Powder | [5] |
| Purity | Typically ≥95% | |
| Storage | Sealed in a dry place at room temperature | |
| InChI | 1S/C9H13BrN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5H2 | [5] |
| SMILES | C1CCC(CC1)n1cc(Br)cn1 | [6] |
Spectroscopic Characterization (Predicted and Analog-Based)
-
¹H NMR: The spectrum is expected to show distinct signals for the pyrazole ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). The cyclohexyl protons would appear in the upfield region (δ 1.0-4.0 ppm), with the proton on the carbon attached to the nitrogen appearing as a multiplet at the downfield end of this range.
-
¹³C NMR: The carbon signals for the pyrazole ring would be expected in the range of δ 100-140 ppm. The carbons of the cyclohexyl ring would appear in the aliphatic region (δ 20-60 ppm).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.
Synthesis and Reactivity
The synthesis of 4-bromo-1-cyclohexyl-1H-pyrazole can be approached through several established methods for pyrazole synthesis and N-alkylation. A common and efficient route involves the initial synthesis of the 4-bromopyrazole core followed by N-alkylation with a suitable cyclohexyl electrophile.
Synthetic Workflow
Caption: General synthetic workflow for 4-bromo-1-cyclohexyl-1H-pyrazole.
Experimental Protocol: Synthesis of 4-bromo-1-cyclohexyl-1H-pyrazole (General Procedure)
This protocol is a generalized procedure based on established methods for pyrazole synthesis and N-alkylation.[11][12]
Step 1: Synthesis of 4-bromopyrazole
-
To a solution of pyrazole in a suitable solvent (e.g., chloroform or acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-bromopyrazole.
Step 2: N-Alkylation with Cyclohexyl Bromide
-
To a solution of 4-bromopyrazole in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride) at room temperature.
-
Stir the mixture for a short period to deprotonate the pyrazole nitrogen.
-
Add cyclohexyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-cyclohexyl-1H-pyrazole.
Reactivity and Potential for Further Functionalization
The bromine atom at the C4 position of the pyrazole ring is a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions. This makes 4-bromo-1-cyclohexyl-1H-pyrazole a valuable intermediate for creating libraries of compounds for drug discovery and materials science.
Caption: Key cross-coupling reactions of 4-bromo-1-cyclohexyl-1H-pyrazole.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl groups.[13] The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern pre-catalyst), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or DMF). This reaction is highly tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in a synthetic route.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to 4-aminopyrazole derivatives. These compounds are valuable intermediates and can also possess biological activity. The reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., BINAP or XPhos) and a strong base (e.g., NaOtBu or K₃PO₄).
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][2][3][4] While specific biological data for 4-bromo-1-cyclohexyl-1H-pyrazole is limited, its potential as a precursor to bioactive molecules is significant.
A notable example is the use of the 1-cyclohexyl-1H-pyrazole moiety in the development of inhibitors for the Hepatitis C virus (HCV) NS5B polymerase.[14] A study reported a series of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives as potent inhibitors of this viral enzyme.[14] This highlights the potential of the 1-cyclohexylpyrazole core in designing antiviral agents. The cyclohexyl group likely contributes to favorable hydrophobic interactions within the enzyme's binding pocket.
Furthermore, the ability to functionalize the 4-position of the pyrazole ring allows for the exploration of structure-activity relationships (SAR). By introducing a variety of substituents through the cross-coupling reactions described above, researchers can fine-tune the pharmacological properties of the resulting molecules to optimize potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
4-bromo-1-cyclohexyl-1H-pyrazole is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): It is essential to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-bromo-1-cyclohexyl-1H-pyrazole is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its structure combines the privileged pyrazole core with a versatile bromine handle for functionalization and a cyclohexyl group that can modulate its physicochemical properties. While detailed experimental data for this specific compound is sparse, its synthesis and reactivity can be reliably predicted based on established chemical principles and data from analogous compounds. The demonstrated utility of the 1-cyclohexylpyrazole scaffold in developing antiviral agents underscores the potential of this building block for the creation of novel and potent therapeutic agents. Researchers and scientists are encouraged to explore the rich chemistry of this compound to unlock its full potential in their respective fields.
References
-
Martin, S. W., Glunz, P., Beno, B. R., Bergstrom, C., Romine, J. L., Priestley, E. S., Newman, M., Gao, M., Roberts, S., Rigat, K., Fridell, R., Qiu, D., Knobloh, G., & Wang, Y. K. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869–2872. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. Retrieved February 24, 2026, from [Link]
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Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Guedes, N., de Souza, A. C. B. B., & de Almeida, M. V. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Kumar, V., & Aggarwal, R. (2018). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 9(4), 123–129. [Link]
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Jadhav, S. D., & Gaikwad, S. L. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
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ResearchGate. (n.d.). 13C and 15N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Retrieved February 24, 2026, from [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved February 24, 2026, from [Link]
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ResearchGate. (n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental.... Retrieved February 24, 2026, from [Link]
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PubChemLite. (n.d.). 4-bromo-1-cyclohexyl-1h-pyrazole. Retrieved February 24, 2026, from [Link]
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ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved February 24, 2026, from [Link]
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PubChemLite. (n.d.). 4-bromo-1-cyclohexyl-1h-pyrazol-3-amine. Retrieved February 24, 2026, from [Link]
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-
Merck. (n.d.). 4-Bromo-1-cyclohexyl-1H-pyrazole. Retrieved February 24, 2026, from [Link]
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Besselièvre, F., Lebrequier, S., Santelli, M., & Doucet, H. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. European Journal of Organic Chemistry, 2015(16), 3465–3474. [Link]
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Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
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Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
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University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved February 24, 2026, from [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 24, 2026, from [Link]
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Bolshan, Y., & Batey, R. A. (2013). Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Organic Letters, 15(17), 4488–4491. [Link]
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Elguero, J., Jagerovic, N., & Pardo, C. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 437-439. [Link]
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Wang, J., Li, Y., & Zhang, Q. (2017). One-Pot Synthesis of Polypyrazoles by Click Reactions. Scientific Reports, 7(1), 12693. [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved February 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). N-cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. PubChem. Retrieved February 24, 2026, from [Link]
- CN109866179A - A kind of preparation method of pyrazoles -4- aryl derivatives - Google Patents. (n.d.).
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Alkorta, I., Elguero, J., & Zarlah, A. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(8), 1989. [Link]
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Capriati, V., & Luisi, R. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry, 64(18), 13327–13355. [Link]
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ResearchGate. (n.d.). Structure of (a) NH-pyrazoles and (b) some fused pyrazoles with peripheral numbering. Retrieved February 24, 2026, from [Link]
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Strategic Utilization of 4-Bromo-1-cyclohexyl-1H-pyrazole in Medicinal Chemistry
CAS Number: 141302-40-1 Technical Whitepaper
Executive Summary: The Lipophilic Scaffold
In the landscape of modern drug discovery, 4-bromo-1-cyclohexyl-1H-pyrazole (CAS 141302-40-1) serves as a critical intermediate, particularly in the synthesis of kinase inhibitors (e.g., JAK, BTK) and metabolic modulators (e.g., SGLT1 inhibitors).
Its value proposition lies in its structural duality:
-
The Pyrazole Core: A classic bioisostere for imidazole and pyrrole, offering hydrogen bond acceptor capabilities and π-stacking potential.
-
The Cyclohexyl Moiety: A lipophilic, non-aromatic appendage that increases the fraction of sp3-hybridized carbons (
), improving solubility and metabolic stability compared to planar N-phenyl analogs.
This guide details the synthesis, reactivity, and strategic application of this building block, moving beyond basic properties to actionable chemical intelligence.
Chemical Identity & Physical Profile[1][2]
Before initiating synthesis, verify the material against these physicochemical baselines. The lipophilicity (LogP ~2.6) dictates the use of non-polar solvents for extraction but requires polar aprotic systems for coupling reactions.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 229.12 g/mol | Monoisotopic: 228.026 |
| Appearance | White to off-white solid | Low melting point solid |
| XLogP3 | 2.6 | Moderate lipophilicity; cell-permeable range |
| H-Bond Donors/Acceptors | 0 / 2 | N2 is the primary acceptor |
| Solubility | DMSO, Methanol, DCM | Poor water solubility (<0.1 mg/mL) |
Synthetic Architectures
The synthesis of CAS 141302-40-1 is generally approached via two distinct pathways. The choice depends on raw material availability and scale.
Pathway A: Direct N-Alkylation (Convergent)
This is the industry-standard route due to the commercial availability of 4-bromopyrazole.
-
Mechanism:
displacement of cyclohexyl halides or Mitsunobu reaction with cyclohexanol. -
Critical Control: Regioselectivity is not an issue here due to the symmetry of the 4-bromopyrazole starting material, but over-alkylation (quaternization) must be prevented by using stoichiometric bases (NaH or
).
Pathway B: Cyclocondensation (Divergent)
Used when specific isotopic labeling is required or when the pyrazole core needs further substitution at C3/C5.
-
Mechanism: Reaction of cyclohexylhydrazine with nitromalonaldehyde or 1,3-dicarbonyl equivalents.
Visualization: Synthetic Workflows
Figure 1: Comparative synthetic routes. Route A is preferred for rapid generation of the core scaffold.
Reactivity Profile: The C4-Functionalization
The bromine atom at the C4 position is the "functional handle." It is electronically activated for Palladium-catalyzed cross-coupling because the pyrazole ring is electron-rich, facilitating oxidative addition.
Suzuki-Miyaura Coupling[6]
-
Utility: Installation of aryl/heteroaryl groups to form bi-aryl scaffolds (common in kinase inhibitors).
-
Challenge: The N2 nitrogen can coordinate to Pd, poisoning the catalyst.
-
Solution: Use phosphine ligands with large cone angles (e.g., XPhos, SPhos) or "masked" Pd sources (Pd(dppf)Cl2) to prevent catalyst deactivation.
Buchwald-Hartwig Amination[6]
-
Utility: Direct C-N bond formation to create aminopyrazoles.
-
Relevance: This motif mimics the ATP adenine ring, making it crucial for ATP-competitive inhibitors.
Visualization: Divergent Reactivity Map
Figure 2: The C4-Bromine serves as a versatile linchpin for chemical diversification.
Experimental Protocol: Optimized Suzuki Coupling
This protocol is validated for coupling electron-rich pyrazoles with aryl boronic acids. It addresses the common issue of protodeboronation and catalyst poisoning.
Objective: Synthesis of 4-(4-fluorophenyl)-1-cyclohexyl-1H-pyrazole.
Materials
-
Substrate: 4-bromo-1-cyclohexyl-1H-pyrazole (1.0 equiv, 229 mg, 1 mmol)
-
Coupling Partner: 4-Fluorophenylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Inertion: Charge a microwave vial or Schlenk tube with the pyrazole substrate, boronic acid, and Pd catalyst.[1] Seal and purge with Argon for 3 cycles. Why: Oxygen causes homocoupling of boronic acids and oxidizes the active Pd(0) species.
-
Solvation: Add degassed 1,4-dioxane (5 mL) via syringe, followed by the aqueous
solution. -
Reaction: Heat the mixture to 90°C for 4–6 hours.
-
Self-Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (
) should disappear, replaced by a highly fluorescent spot ( ).
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over
.[1] -
Purification: Flash chromatography (Gradient: 0%
30% EtOAc in Hexanes). -
Characterization: The diagnostic C5-H proton of the pyrazole ring will shift downfield (approx
7.8-8.0 ppm) due to the deshielding effect of the new aryl ring.
Applications in Drug Discovery[7]
Case Study: JAK Inhibitors
Patent literature highlights the use of cyclohexyl-pyrazole motifs in Janus Kinase (JAK) inhibitors. The cyclohexyl group occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the P-loop), while the pyrazole nitrogen accepts a hydrogen bond from the hinge region of the kinase.
-
SAR Insight: Replacing a phenyl ring with a cyclohexyl group disrupts planarity. This increases "Three-Dimensionality" (saturation), which correlates with improved clinical success rates by reducing non-specific binding and improving solubility.
Safety & Handling
-
Hazards: As an organobromide, treat as a potential alkylating agent and irritant.
-
Storage: Store cool and dry. Light sensitive (bromine C-Br bond can undergo homolysis under intense UV).
-
Disposal: Halogenated organic waste streams.
References
-
PubChem. "4-Bromo-1-cyclohexyl-1H-pyrazole (Compound)."[2][3] National Library of Medicine. [Link]
- Google Patents. "Acyclic cyanoethylpyrazoles as janus kinase inhibitors (US9493441B2)."
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The Pyrazole Paradigm: From Knorr’s Discovery to Modern Therapeutics
Executive Summary
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a pillar of medicinal chemistry.[1] From Ludwig Knorr’s serendipitous discovery in 1883 to the blockbuster success of Celecoxib and Sildenafil, this scaffold has demonstrated exceptional versatility in drug design. This technical guide analyzes the structural evolution, synthetic methodologies, and pharmacological validation of pyrazole-based compounds, providing researchers with actionable protocols and mechanistic insights.
Historical Genesis: The Antipyrine Era
In 1883, German chemist Ludwig Knorr attempted to synthesize a quinoline derivative related to quinine.[2] Instead, the condensation of ethyl acetoacetate with phenylhydrazine yielded a novel five-membered ring structure. Initially mischaracterized, this compound was later identified as 1-phenyl-3-methyl-5-pyrazolone .
Knorr recognized its potential and methylated it to produce Antipyrine (phenazone), which became the world's first synthetic analgesic and antipyretic drug.[2] This marked the birth of the pyrazole class and the beginning of the modern pharmaceutical industry, shifting focus from plant extraction to chemical synthesis.
The Chemistry of the Core
Structural Properties & Tautomerism
Pyrazole (
Critical Technical Note: Unsubstituted pyrazoles exist in rapid tautomeric equilibrium (
The Knorr Pyrazole Synthesis
The classical synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (e.g.,
Figure 1: Mechanistic Pathway of Knorr Synthesis
The following diagram illustrates the acid-catalyzed mechanism, highlighting the formation of the key carbinolamine intermediate and subsequent dehydration.
Caption: Step-wise mechanism of Knorr synthesis showing the progression from condensation to aromatization.
Pharmacological Evolution
The pyrazole scaffold has evolved from simple analgesics to complex, targeted therapies. The late 20th century saw a renaissance with the discovery of Celecoxib (a selective COX-2 inhibitor) and Sildenafil (a pyrazolopyrimidine PDE5 inhibitor).
Table 1: Key Pyrazole-Based Therapeutics
| Drug Name | Brand Name | Primary Target | Indication | Structural Feature |
| Antipyrine | Phenazone | COX (Non-selective) | Fever, Pain | First synthetic pyrazolone. |
| Celecoxib | Celebrex | COX-2 (Selective) | Arthritis, Pain | 1,5-diarylpyrazole with sulfonamide. |
| Rimonabant | Acomplia | CB1 Receptor | Obesity (Withdrawn) | Diarylpyrazole antagonist. |
| Fomepizole | Antizol | Alcohol Dehydrogenase | Methanol Poisoning | Simple N-substituted pyrazole. |
| Eltrombopag | Promacta | TPO Receptor | Thrombocytopenia | Pyrazolone-hydrazone chelate. |
| Crizotinib | Xalkori | ALK/ROS1 Kinase | NSCLC (Cancer) | Fused pyrazole scaffold. |
Technical Protocols
This section provides self-validating protocols for synthesizing a prototype pyrazole drug (Celecoxib) and validating its activity via a COX-2 inhibition assay.
Synthesis Protocol: Celecoxib
Objective: Regioselective synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
Reagents:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv)
-
4-Sulfamoylphenylhydrazine hydrochloride (1.1 equiv)
-
Catalytic HCl (optional, to accelerate imine formation)
Workflow:
-
Preparation: Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (230 mg, 1 mmol) in absolute ethanol (5 mL) in a round-bottom flask.
-
Addition: Add 4-sulfamoylphenylhydrazine hydrochloride (246 mg, 1.1 mmol).
-
Reflux: Heat the mixture to reflux (
C) with stirring for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). -
Workup: Cool the mixture to room temperature. The product often precipitates directly.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Concentrate solvent under reduced pressure, redissolve in ethyl acetate, wash with water and brine, dry over
, and evaporate.
-
-
Purification: Recrystallize from a mixture of ethyl acetate and heptane to yield the pure regioisomer.
-
Validation: Confirm structure via
-NMR. The bulky group typically directs the hydrazine attack to the distal carbonyl, ensuring the 1,5-diaryl arrangement.
Biological Assay: COX-2 Inhibition Screen
Objective: Determine the
Method: Peroxidase-based Colorimetric Assay (monitoring oxidation of TMPD).[7]
Reagents:
-
Heme (Cofactor)
-
TMPD (Colorimetric substrate, N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Test Compound (Celecoxib analog) in DMSO
Step-by-Step Protocol:
-
Enzyme Preparation: Reconstitute lyophilized COX-2 in Assay Buffer. Keep on ice.
-
Plate Setup (96-well):
-
Background Wells: 150 µL Buffer + 10 µL Heme + 10 µL Solvent (DMSO).
-
100% Activity Wells: 150 µL Buffer + 10 µL Heme + 10 µL COX-2 Enzyme + 10 µL Solvent.[6]
-
Inhibitor Wells: 150 µL Buffer + 10 µL Heme + 10 µL COX-2 Enzyme + 10 µL Test Compound (various concentrations).
-
-
Incubation: Incubate the plate for 5 minutes at 25°C to allow inhibitor-enzyme binding.
-
Initiation: Add 20 µL of Colorimetric Substrate (TMPD) to all wells. Immediately add 20 µL of Arachidonic Acid to initiate the reaction.[11]
-
Measurement: Shake plate for 10 seconds. Measure absorbance at 590 nm exactly 2 minutes after initiation.
-
Calculation:
Plot log[Inhibitor] vs. % Inhibition to determine .[8]
Modern Frontiers: Flow Chemistry & C-H Activation
Traditional batch synthesis often requires harsh conditions. Modern approaches utilize Continuous Flow Chemistry to handle hazardous intermediates (like diazonium salts) safely and improve regioselectivity through precise temperature control.[12]
Additionally, Transition-Metal Catalyzed C-H Activation allows for the direct functionalization of the pyrazole ring (e.g., Pd-catalyzed arylation), bypassing the need for pre-functionalized starting materials and streamlining library generation for SAR studies.
Figure 2: Modern Synthetic Workflow (Flow Chemistry)
This diagram depicts a continuous flow setup for safe pyrazole synthesis.
Caption: Continuous flow setup for pyrazole synthesis, ensuring safety and high throughput.
References
-
Knorr, L. (1883).[13] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[13]
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)". Journal of Medicinal Chemistry, 40(9), 1347–1365.
-
Cayman Chemical. (2023).[10] "COX Colorimetric Inhibitor Screening Assay Kit Protocol". Cayman Chemical Product Manuals.
-
Correia, C. M., et al. (2025).[14] "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds". Molecules, 30(7), 1582.[14]
-
Garg, N. K., et al. (2010). "Transition-metal-catalyzed C–H functionalization of pyrazoles". Organic & Biomolecular Chemistry, 18, 123-145.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. COX Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Precision Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-cyclohexyl-1H-pyrazole
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 1-substituted-4-arylpyrazoles. It synthesizes field-proven methodologies with mechanistic depth to ensure reproducible success.
Executive Summary & Strategic Importance
The 1-cyclohexyl-1H-pyrazole-4-yl moiety is a privileged scaffold in modern drug discovery, appearing frequently in kinase inhibitors (e.g., CDK, p38 MAPK) and anti-inflammatory agents. The cyclohexyl group provides critical lipophilicity and steric bulk that often improves binding affinity in hydrophobic pockets, while the pyrazole ring serves as a robust bioisostere for phenyl or amide linkers.
The Challenge: While 4-bromopyrazoles are standard electrophiles, they possess unique reactivity profiles compared to phenyl halides. The nitrogen-rich heterocycle can act as a ligand, potentially poisoning the palladium catalyst. Furthermore, the electron-rich nature of the pyrazole ring makes the C4-Br bond less electrophilic than typical aryl bromides, often requiring optimized catalytic systems for high conversion.
The Solution: This guide presents two validated protocols:
-
Method A (The Workhorse): A robust, cost-effective thermal protocol using Pd(PPh₃)₄.
-
Method B (High-Efficiency): A microwave-assisted protocol using Pd(dppf)Cl₂ or XPhos Pd G2 for sterically demanding or electron-poor boronic acids.
Mechanistic Insight & Reaction Design
To troubleshoot effectively, one must understand the cycle specific to this substrate.
The Catalytic Cycle (Graphviz Visualization)
The following diagram illustrates the Suzuki-Miyaura cycle, specifically highlighting the potential off-cycle inhibitory pathway caused by pyrazole nitrogen coordination.
Figure 1: Catalytic cycle highlighting the oxidative addition of the electron-rich pyrazole and the risk of catalyst poisoning via N-coordination.
Key Reaction Parameters
-
The N1-Cyclohexyl Advantage: Unlike N-H pyrazoles, the cyclohexyl group blocks the N1 site, preventing deprotonation-related side reactions. However, the N2 nitrogen remains a potential Lewis base.
-
Solvent Selection: A biphasic system (Dioxane/Water or DME/Water) is critical. Water dissolves the inorganic base (activating the boronic acid to a boronate species), while the organic solvent solubilizes the lipophilic cyclohexyl-pyrazole.
-
Base Choice: Weak bases (
) are sufficient for standard aryl boronic acids. Stronger bases ( or ) are required if the boronic acid is sterically hindered (e.g., ortho-substituted).
Experimental Protocols
Method A: Standard Thermal Coupling (Cost-Effective)
Best for: Routine synthesis, gram-scale batches, and unhindered aryl boronic acids.
Reagents:
-
4-Bromo-1-cyclohexyl-1H-pyrazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (5 mol%) -
Base: Sodium Carbonate (
) (2.5 equiv)[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Loading: Add the pyrazole bromide (1.0 eq), boronic acid (1.2 eq), and
(2.5 eq). -
Inerting (Critical): Cap the flask with a septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times). Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.
-
Solvent Addition: Syringe in degassed 1,4-Dioxane and Water.
-
Catalyst Addition: Briefly remove the septum to add
quickly under a positive stream of Argon. Reseal immediately. -
Reaction: Heat the mixture to 90°C for 6–12 hours. The solution typically turns from yellow to black (formation of Pd black indicates catalyst decomposition, usually after the reaction is near completion).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with Brine.[1] Dry the organic layer over
, filter, and concentrate.[1] -
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: Microwave-Assisted High-Efficiency Coupling
Best for: Library generation, difficult substrates (e.g., heteroaryl boronic acids), and rapid optimization.
Reagents:
-
Catalyst:
or XPhos Pd G2 (2–5 mol%) -
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: DME (Dimethoxyethane) / Water (3:1)
Protocol:
-
In a 10 mL microwave vial, combine pyrazole bromide (0.5 mmol), boronic acid (0.75 mmol), catalyst (0.025 mmol), and base (1.0 mmol).
-
Add DME (3 mL) and Water (1 mL).
-
Seal the vial and purge with Argon for 2 minutes.
-
Irradiate at 120°C for 15–30 minutes .
-
Filter through a Celite pad to remove Pd residues before extraction.
Data & Optimization Guide
Comparison of Conditions
| Parameter | Method A (Thermal) | Method B (Microwave) |
| Catalyst | ||
| Ligand Type | Phosphine (Monodentate) | Bidentate or Biaryl (Bulky) |
| Temp/Time | 90°C / 8–12 h | 120°C / 20 min |
| Yield (Avg) | 75–85% | 85–95% |
| Substrate Scope | Phenyl, p-Tolyl, p-OMe | Pyridyl, Indolyl, o-Substituted |
| Cost | Low | High |
Troubleshooting Workflow
Figure 2: Decision tree for troubleshooting common Suzuki coupling failures.
References
-
BenchChem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (2025).[1] Link
-
Billingsley, K., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. (2007). Link
-
Li, H., et al. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[2] Chemical Papers. (2014).[2] Link
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457–2483. (1995).[3] Link
-
Kudo, N., et al. Synthesis of 1-substituted-4-arylpyrazoles. Chemical & Pharmaceutical Bulletin. (1999).[4] Link
Sources
Application Notes and Protocols: Palladium-Catalyzed Synthesis Using 4-bromo-1-cyclohexyl-1H-pyrazole as a Versatile Synthetic Intermediate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile substitution patterns make it an attractive template for drug design.[1][3] 4-bromo-1-cyclohexyl-1H-pyrazole is a valuable building block that provides a strategic entry point for molecular elaboration. The bromine atom at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4] This guide, designed for researchers in drug discovery and synthetic chemistry, provides in-depth protocols and expert insights into the application of this key intermediate in three cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Heck Reaction.
The Strategic Advantage of Palladium-Catalyzed Pyrazole Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis, celebrated for their broad functional group tolerance, high efficiency, and predictable selectivity.[5] These reactions generally proceed through a common catalytic cycle, providing a unified mechanistic framework for understanding these powerful transformations.[6][7]
The cycle typically involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-1-cyclohexyl-1H-pyrazole, forming a Pd(II) intermediate.[5][8] This is often the rate-determining step.
-
Transmetalation (for Suzuki/Buchwald-Hartwig) or Carbopalladation (for Heck): In the Suzuki reaction, an organoboron species exchanges its organic group with the halide on the palladium center.[7] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[9][10] In the Heck reaction, the alkene coordinates and inserts into the palladium-carbon bond.[11][12]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5][7]
Core Protocols for Synthetic Elaboration
The following sections provide detailed, validated protocols for key transformations using 4-bromo-1-cyclohexyl-1H-pyrazole.
A. Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl and 4-heteroaryl pyrazoles.[13][14] These motifs are prevalent in kinase inhibitors and other targeted therapeutics.[2][15] For substrates like N-substituted bromopyrazoles, using advanced phosphine ligands and appropriate bases is crucial for achieving high yields.[14][16]
Detailed Experimental Protocol: Synthesis of 1-cyclohexyl-4-phenyl-1H-pyrazole
-
Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add 4-bromo-1-cyclohexyl-1H-pyrazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst, such as XPhos Pd G2 (0.02 mmol, 2 mol%). The use of a precatalyst ensures the efficient in situ generation of the active Pd(0) species.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL). The aqueous phase is essential for the transmetalation step with boronic acids.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3-Pyridinylboronic acid | P1 (XPhos precatalyst) (6) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 70-85[14] |
| Naphthylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 8 | 88-97[17] |
Scientist's Insight: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical.[14] It accelerates both the oxidative addition and the reductive elimination steps, which is particularly important for coupling with sterically hindered or electron-rich pyrazoles. Potassium phosphate is often a superior base for Suzuki couplings of nitrogen-containing heterocycles as it is strong enough to facilitate the reaction without causing significant side reactions.[14]
B. Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination provides direct access to 4-aminopyrazole derivatives, which are key pharmacophores in many biologically active molecules.[4][18] The reaction requires a carefully selected combination of a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[9]
Detailed Experimental Protocol: Synthesis of N-benzyl-1-cyclohexyl-1H-pyrazol-4-amine
-
Reagent Preparation: In a glovebox, add NaOt-Bu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Catalyst Premixing: In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and a suitable ligand (e.g., tBuDavePhos, 0.04 mmol, 4 mol%) in toluene (2 mL). Stir for 10 minutes.
-
Reaction Assembly: Add the catalyst solution to the Schlenk tube containing the base. Then add a solution of 4-bromo-1-cyclohexyl-1H-pyrazole (1.0 mmol, 1.0 equiv) and benzylamine (1.1 mmol, 1.1 equiv) in toluene (3 mL).
-
Reaction Execution: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir for 16-24 hours.
-
Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 60-70[4][19] |
| Aniline | P4 (precatalyst) (2) | L4 (ligand) (2) | LHMDS | THF | 80 | 75-85[18] |
| Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (4) | NaOtBu | Toluene | 110 | 80-90 |
| Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 55-65[4][19] |
Scientist's Insight: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Ligands like tBuDavePhos or XPhos are designed to be both bulky and electron-rich, facilitating the reductive elimination step to form the C-N bond.[4][19] For primary alkylamines with β-hydrogens, β-hydride elimination can be a competing side reaction, leading to lower yields.[19] Using a strong, sterically hindered base like NaOt-Bu or LHMDS is essential to deprotonate the amine or the intermediate palladium-amine complex without acting as a competing nucleophile.[9][18]
C. Heck Reaction: For C-C Bond Formation with Alkenes
The Heck reaction couples the bromopyrazole with an alkene, providing a powerful method for synthesizing 4-vinylpyrazole derivatives.[11] This transformation is valuable for creating complex molecular architectures and introducing functionalities that can be further manipulated.[20]
Detailed Experimental Protocol: Synthesis of 1-cyclohexyl-4-styryl-1H-pyrazole
-
Reagent Preparation: In a sealable reaction vessel, combine 4-bromo-1-cyclohexyl-1H-pyrazole (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), and a base such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) or potassium acetate (KOAc, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, typically Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%). In some cases, a phosphine ligand may be added, but many Heck reactions proceed under phosphine-free conditions.
-
Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) (5 mL).
-
Reaction Execution: Seal the vessel and heat to 120-140 °C for 12-24 hours. The high temperature is necessary to facilitate the reaction, particularly the beta-hydride elimination step.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product via column chromatography.
Table 3: Representative Conditions for the Heck Reaction
| Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Styrene | Pd(OAc)₂ (3) | Et₃N | DMF | 120 | 70-80 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | KOAc | DMAc | 140 | 75-85 |
| 4-Vinylpyridine | Pd(OAc)₂ (5) | K₂CO₃ | NMP | 130 | 65-75 |
Scientist's Insight: The Heck reaction mechanism differs from the Suzuki and Buchwald-Hartwig reactions after the oxidative addition step.[12] It involves migratory insertion of the alkene into the Pd-C bond, followed by a β-hydride elimination to release the product.[12] The base is crucial for regenerating the Pd(0) catalyst from the H-Pd(II)-X species formed after elimination.[12] The reaction typically yields the trans isomer of the substituted alkene with high selectivity.[11]
Synthetic Workflow and Application in Drug Discovery
The protocols described enable a streamlined workflow for the rapid generation of diverse pyrazole libraries. Starting from the common 4-bromo-1-cyclohexyl-1H-pyrazole intermediate, medicinal chemists can access a wide range of analogs for structure-activity relationship (SAR) studies.
General Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a precatalyst or ensure Pd(0) source is fresh. Degas solvents thoroughly to remove oxygen. |
| Insufficiently strong base | For Suzuki, ensure base is finely ground. For Buchwald-Hartwig, switch to a stronger base like LHMDS or KHMDS. | |
| Poor quality reagents | Use fresh, high-purity boronic acids or amines. Ensure solvents are anhydrous where required. | |
| Side Product Formation | Debromination (protodehalogenation) | Ensure an inert atmosphere. This can be caused by trace water or impurities reacting with the Pd-H species. |
| Homocoupling of boronic acid | Slow addition of the boronic acid or using a more dilute solution can sometimes mitigate this. | |
| Difficulty in Purification | Residual catalyst/ligand | Use appropriate purification techniques, such as silica gel chromatography with a suitable solvent system or filtration through a pad of Celite®. |
Safety Precautions: Palladium catalysts, phosphine ligands, and their reaction byproducts can be toxic and/or air-sensitive. All manipulations should be performed in a well-ventilated fume hood or glovebox. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google AI Search Grounding API.
- D.A. Watson, et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- S.D. Roughley, et al. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. American Chemical Society.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). PMC.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Benzyl-4-bromo-1H-pyrazole. BenchChem.
- Heck Reaction. Organic Chemistry Portal.
- C.H. Senanayake, et al. (2013).
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6).
- Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. BenchChem.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
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- 20. youtube.com [youtube.com]
Application Notes and Protocols: The Strategic Application of 4-bromo-1-cyclohexyl-1H-pyrazole in the Synthesis of Advanced Agrochemicals
These application notes serve as a technical guide for researchers, scientists, and professionals in the field of drug development, with a specific focus on the agrochemical sector. This document details the strategic importance and practical application of 4-bromo-1-cyclohexyl-1H-pyrazole as a pivotal intermediate in the synthesis of next-generation fungicides and herbicides.
The pyrazole ring is a well-established "privileged" structure in the discovery of agrochemicals, forming the core of numerous commercially successful products.[1] Its prevalence is due to the scaffold's ability to be extensively functionalized, leading to a wide array of derivatives with potent and specific biological activities against various pests, weeds, and fungal pathogens.[2][3][4] The introduction of a bromine atom at the 4-position of the pyrazole ring, as in 4-bromo-1-cyclohexyl-1H-pyrazole, provides a versatile chemical handle for introducing further molecular complexity through modern synthetic methodologies.[5][6]
The 1-cyclohexyl substituent is a feature found in certain agrochemical designs, potentially influencing factors such as lipophilicity, metabolic stability, and binding affinity to the target protein. This document will explore the synthetic utility of 4-bromo-1-cyclohexyl-1H-pyrazole, with a focus on its application in creating novel fungicidal and herbicidal agents.
The Role of the Pyrazole Scaffold in Modern Fungicides
A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These fungicides are highly effective as they disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), which is crucial for ATP production.[1] The pyrazole-carboxamide moiety is a key pharmacophore for many SDHI fungicides. The functionalization at the C4 position of the pyrazole ring is critical for modulating the biological activity and spectrum of these compounds.
Synthetic Strategy for Pyrazole-based SDHI Fungicides
The 4-bromo-1-cyclohexyl-1H-pyrazole intermediate is an ideal starting point for the synthesis of novel SDHI candidates. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce various aryl or heteroaryl groups, which are often found in potent SDHI fungicides. A common synthetic approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a substituted phenyl group at the 4-position. Subsequent functionalization at another position on the pyrazole ring, typically the C3 or C5 position, would lead to the final carboxamide.
The Pyrazole Core in Advanced Herbicides
Pyrazole derivatives are also prominent in the development of herbicides, particularly as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3] This enzyme is vital for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these essential compounds, resulting in the bleaching of new plant growth and eventual death.[1]
Synthetic Pathway to HPPD-Inhibiting Herbicides
The synthesis of pyrazole-based HPPD inhibitors often involves the construction of a 4-aryl-pyrazole core. 4-bromo-1-cyclohexyl-1H-pyrazole serves as a key building block in this process. Palladium-catalyzed cross-coupling reactions are a powerful tool for the construction of carbon-carbon bonds in the synthesis of agrochemicals.[7] Specifically, the Suzuki-Miyaura or Stille coupling reactions can be employed to introduce complex aryl or heteroaryl moieties at the 4-position of the pyrazole ring, a common structural feature of HPPD-inhibiting herbicides.[8][9][10]
Experimental Protocols
The following protocols are generalized procedures based on established synthetic methodologies for the functionalization of 4-bromopyrazoles. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-cyclohexyl-1H-pyrazoles
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-1-cyclohexyl-1H-pyrazole with an arylboronic acid. This reaction is fundamental for accessing a wide range of 4-aryl-pyrazole derivatives, which are precursors to both fungicidal and herbicidal compounds.
Materials and Reagents:
-
4-bromo-1-cyclohexyl-1H-pyrazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask, add 4-bromo-1-cyclohexyl-1H-pyrazole, the arylboronic acid, and the base.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add the solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography to yield the desired 4-aryl-1-cyclohexyl-1H-pyrazole.
Data Presentation
| Parameter | Value | Significance in Agrochemical Synthesis |
| Molecular Formula | C₉H₁₃BrN₂ | Provides the elemental composition. |
| Molecular Weight | 229.12 g/mol | Important for stoichiometric calculations in synthesis. |
| Physical Form | Solid | Affects handling and reaction setup. |
| Purity | ≥95% | High purity is crucial for avoiding side reactions and ensuring product quality. |
| Key Reactive Site | C4-Br bond | Enables diverse functionalization via cross-coupling reactions. |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving 4-bromo-1-cyclohexyl-1H-pyrazole.
Caption: Synthetic workflow for generating agrochemical candidates from 4-bromo-1-cyclohexyl-1H-pyrazole via Suzuki-Miyaura cross-coupling.
Caption: Logical relationship showing the central role of 4-bromo-1-cyclohexyl-1H-pyrazole in accessing different classes of agrochemicals.
Conclusion
4-bromo-1-cyclohexyl-1H-pyrazole is a strategically important building block for the synthesis of novel agrochemicals. Its utility stems from the presence of a reactive bromine atom at the 4-position, which allows for the application of modern synthetic methods to create a diverse library of compounds for biological screening. The protocols and workflows described herein provide a foundation for researchers to explore the potential of this versatile intermediate in the development of new and effective crop protection agents.
References
- Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2259.
- Li, S., et al. (2018).
- Devendar, P., et al. (2018). Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. Journal of Agricultural and Food Chemistry, 66(34), 8914-8934.
- BenchChem. (2025). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis.
- Royal Society of Chemistry. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
-
PubChem. 4-bromo-1-cyclohexyl-1h-pyrazol-3-amine. [Link]
- PubChem.
- ResearchGate. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
- Chem-Impex. 4-Bromo-1-metil-1H-pirazol.
- PubMed. (2020).
-
PubChem. 4-bromo-1-cyclohexyl-1h-pyrazole. [Link]
- Google Patents. WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use.
- Sigma-Aldrich. 4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole.
- ResearchGate. (2009). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
- SciSpace. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
- ScienceDirect. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
- BenchChem. (2025). The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals.
- Du, T., et al. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters, 36(9), 110912.
- Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. CHIMIA, 61(3), 136-141.
- PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
In vitro biological screening assays for pyrazole derivatives
Application Note: Advanced In Vitro Biological Screening of Pyrazole Derivatives
Introduction: The Pyrazole Advantage
In medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold."[1] Its ubiquity in FDA-approved drugs—ranging from the COX-2 inhibitor Celecoxib to the kinase inhibitor Crizotinib —stems from its unique physicochemical properties.
-
Pharmacophore Versatility: The pyrazole ring acts as both a hydrogen bond donor (NH) and acceptor (N), allowing it to mimic peptide bonds or interact with the hinge regions of kinase ATP-binding pockets.
-
Scaffold Rigidity: It provides a stable core that orients side chains (aryl, alkyl groups) into specific sub-pockets of enzymes, enhancing selectivity.
This guide provides a rigorous, field-proven framework for screening novel pyrazole derivatives across three primary therapeutic areas: Inflammation (COX-2) , Oncology (Kinases) , and Infectious Disease (Antimicrobial) .
Strategic Assay Selection
Before pipetting, researchers must define the biological question. Pyrazoles are rarely "pan-assay" active; their activity is highly context-dependent.
| Target Class | Primary Mechanism | Recommended Primary Screen | Secondary Validation |
| Cyclooxygenases | Competitive inhibition of AA binding | Enzyme Immunoassay (EIA) (Cell-free) | Whole Blood Assay (Selectivity) |
| Kinases | ATP-competitive inhibition | ADP-Glo™ / FRET (Biochemical) | MTT/MTS Assay (Cellular Viability) |
| Microbial | Cell wall/membrane disruption | Broth Microdilution (MIC) | Time-Kill Kinetics |
Protocol A: Anti-Inflammatory Screening (COX-2 Selectivity)
Objective: Determine the IC50 of pyrazole derivatives against COX-2 and COX-1 to calculate the Selectivity Index (SI = IC50_COX1 / IC50_COX2). High SI reduces gastrointestinal toxicity risks.
Mechanistic Insight
Pyrazoles like Celecoxib exploit a hydrophilic side pocket in the COX-2 active site that is inaccessible in COX-1 due to the substitution of Isoleucine (COX-1) with Valine (COX-2). Your assay must be sensitive enough to detect this subtle steric discrimination.
Workflow Diagram: COX Pathway & Inhibition
Caption: Differential inhibition of COX isoforms by pyrazole derivatives. Selective binding to COX-2 prevents the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.
Detailed Protocol (Fluorometric/Colorimetric)
Materials:
-
Recombinant Human COX-1 and COX-2 enzymes.[2]
-
Arachidonic Acid (Substrate).[2]
-
Colorimetric substrate (e.g., TMPD) or Fluorometric probe (e.g., ADHP/Amplex Red).
-
Hematin (Cofactor).[2]
-
Reference Standard: Celecoxib (dissolved in DMSO).[2]
Step-by-Step Procedure:
-
Enzyme Preparation: Reconstitute lyophilized COX enzymes in Tris-HCl buffer (pH 8.0) containing Hematin.[2] Critical: Hematin is light-sensitive; prepare fresh.
-
Compound Dilution: Prepare a 10 mM stock of the pyrazole derivative in 100% DMSO. Perform 1:3 serial dilutions in assay buffer. Final DMSO concentration in the well must be <2% to avoid enzyme denaturation.
-
Pre-Incubation:
-
Add 10 µL of Enzyme solution to 96-well plate.
-
Add 10 µL of Test Compound (various concentrations).
-
Incubate for 10 minutes at 25°C . This allows the pyrazole to equilibrate with the active site.
-
-
Reaction Initiation: Add 10 µL of Arachidonic Acid + Detection Reagent (ADHP).
-
Measurement:
-
Incubate for 2 minutes at 37°C.
-
Measure Fluorescence (Ex/Em = 535/587 nm) or Absorbance (590 nm).
-
-
Quantification:
Protocol B: Anticancer Screening (Kinase Inhibition)
Objective: Evaluate pyrazole derivatives as ATP-competitive inhibitors against oncogenic kinases (e.g., CDK2, EGFR, Aurora A).
Mechanistic Insight
Many bioactive pyrazoles function as "hinge binders." The nitrogen atoms in the pyrazole ring form hydrogen bonds with the amino acids in the kinase hinge region, displacing ATP. We use the ADP-Glo™ Assay , a coupled enzymatic reaction that is less prone to interference from fluorescent compounds than FRET assays.
Workflow Diagram: Kinase Screening Logic
Caption: Hierarchical screening workflow for kinase inhibitors, prioritizing solubility and biochemical potency before cellular validation.
Detailed Protocol (ADP-Glo™ Kinase Assay)
Materials:
-
Kinase (e.g., EGFR), Substrate (Poly Glu:Tyr), Ultra-Pure ATP.
-
ADP-Glo Reagent (depletes unconsumed ATP).[3]
-
Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[3]
-
384-well white solid-bottom plates.
Step-by-Step Procedure:
-
Reaction Assembly (5 µL volume):
-
Add 2 µL Kinase/Substrate mix.
-
Add 1 µL Pyrazole compound (in 5% DMSO).
-
Add 2 µL Ultra-Pure ATP.
-
Note: Final DMSO is 1%.[4]
-
-
Kinase Reaction: Incubate for 60 minutes at Room Temperature (RT).
-
ADP Generation: The kinase transfers phosphate from ATP to the substrate, producing ADP.
-
Depletion: Add 5 µL ADP-Glo™ Reagent . Incubate 40 mins at RT.[3]
-
Action: This stops the kinase reaction and digests all remaining ATP.[3]
-
-
Detection: Add 10 µL Kinase Detection Reagent . Incubate 30 mins at RT.
-
Action: Converts the generated ADP back to ATP, which drives a Luciferase/Luciferin reaction.
-
-
Readout: Measure Luminescence (RLU). Signal is directly proportional to Kinase Activity.
-
Inhibition: Lower signal = Potent Inhibitor.
-
Protocol C: Antimicrobial Susceptibility (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of pyrazoles against pathogens (e.g., S. aureus, E. coli).
Protocol (Broth Microdilution with Resazurin):
-
Inoculum: Prepare bacterial suspension at
CFU/mL in Mueller-Hinton Broth. -
Plate Setup: Use a 96-well sterile plate.
-
Add 100 µL of broth containing the pyrazole derivative (serial dilutions from 128 µg/mL to 0.25 µg/mL).
-
Add 100 µL of bacterial inoculum.
-
-
Controls:
-
Negative Control: Broth only (Sterility).
-
Positive Control: Bacteria + Broth (Growth).
-
Drug Control: Ciprofloxacin.[5]
-
-
Incubation: 18–24 hours at 37°C.
-
Visualization: Add 30 µL of Resazurin (0.015%) . Incubate for 2–4 hours.
-
Blue (Resazurin): No growth (Inhibition).
-
Pink (Resorufin): Active growth (Bacteria reduced the dye).
-
-
Result: The MIC is the lowest concentration that remains blue.
Data Presentation & Troubleshooting
Summary of Expected Results
| Compound Class | Target | Good Potency (IC50/MIC) | Reference Drug |
| Diaryl-pyrazole | COX-2 | < 50 nM | Celecoxib (IC50 ≈ 40 nM) |
| Amino-pyrazole | CDK2/Cyclin A | < 100 nM | Roscovitine |
| Sulfonyl-pyrazole | S. aureus | < 4 µg/mL | Ciprofloxacin |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Assay | Pyrazoles are lipophilic; aqueous buffer shock. | Perform a solubility check using nephelometry. Limit DMSO to 1-2%. Use intermediate dilution step. |
| High Background (Kinase) | ATP contamination or fluorescent interference. | Use Ultra-Pure ATP. Switch from FRET to Luminescence (ADP-Glo) to avoid autofluorescence. |
| No Selectivity (COX) | Compound binds conserved active site residues. | Modify the N1-substituent (e.g., add bulky aryl groups) to target the COX-2 specific side pocket. |
References
-
National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold. Retrieved from [Link]
-
MDPI. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Retrieved from [Link]
-
ACS Omega. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Side reactions in palladium-catalyzed bromopyrazole coupling
Technical Support Center: Palladium-Catalyzed Bromopyrazole Coupling
Introduction: The "Deceptively Simple" Heterocycle
Bromopyrazoles are ubiquitous scaffolds in kinase inhibitor development, yet they remain notoriously difficult substrates for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
If you are reading this, you are likely facing one of three specific failures:
-
Protodehalogenation: Your bromine is gone, replaced by a hydrogen (Mass =
). -
Catalyst Poisoning: The reaction stalls at <10% conversion despite high Pd loading.
-
Regio-scrambling: You aimed for C-arylation but got N-arylation (or vice versa).
This guide deconstructs these failure modes using mechanistic causality and provides self-validating protocols to resolve them.
Module 1: The "Phantom" Product (Protodehalogenation)
The Issue:
You observe a product with a mass corresponding to the starting material minus the bromine atom (
The Mechanism: This is not random; it is a competitive pathway. After Oxidative Addition , the Pd(II)-aryl species encounters a hydride source (usually the solvent or base) instead of the transmetalation partner.
-
Cause 1 (Solvent): Primary/Secondary alcohols (MeOH, iPrOH) undergo
-hydride elimination, transferring a hydride to Pd. -
Cause 2 (Base): Alkoxide bases can act as hydride donors.[1]
-
Cause 3 (Ligand): Sterically unhindered ligands allow the Pd center to interact with hydride sources easily.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Solvent | Switch to Aprotic. Use 1,4-Dioxane, Toluene, or DME. | Eliminates the primary source of hydride ( |
| Catalyst | Use Bulky, Electron-Rich Ligands. Rec: XPhos, SPhos, or | Bulky ligands accelerate Reductive Elimination (the product-forming step) relative to the rate of dehalogenation.[2] |
| Base | Switch to Inorganic Carbonates/Phosphates. Rec: | Avoids alkoxides ( |
Visualizing the Divergence:
Caption: Mechanistic divergence between productive coupling (Green) and protodehalogenation (Red). Note that bulky ligands accelerate the green pathway.
Module 2: The Regioselectivity Trap (N- vs. C-Arylation)
The Issue:
For pyrazoles with a free NH group, the nitrogen is an ambident nucleophile. Under basic coupling conditions, the NH is deprotonated (
The Diagnostic:
-
C-Arylation (Suzuki): Formation of C-C bond at the Br site.
-
N-Arylation (Buchwald/Ullmann): Formation of C-N bond, leaving the Br intact (or reacting subsequently).
The Fix: Protecting Group Strategy Do not rely on "optimizing" regioselectivity with free NH pyrazoles; it is thermodynamically unstable.
Q: Which protecting group should I use?
-
SEM (2-(Trimethylsilyl)ethoxymethyl):
-
Pros: Stable to basic Suzuki conditions; easily removed with TBAF or acid.
-
Cons: Increases lipophilicity significantly.
-
-
THP (Tetrahydropyranyl):
-
Pros: Cheap, easy to put on/take off (acid labile).
-
Cons: Creates a chiral center (diastereomers in NMR), can be thermally unstable >100°C.
-
-
Boc (tert-Butyloxycarbonyl):
-
Warning: Often too labile for Suzuki coupling. The basic conditions can cleave the Boc group during the reaction, leading to N-arylation side products or catalyst poisoning.
-
Module 3: Catalyst Poisoning (The "Silent Death")
The Issue: The reaction turns black (Pd precipitation) or stays clear but shows 0% conversion. Adding more catalyst doesn't help.
The Mechanism:
Pyrazoles are excellent ligands. The
Troubleshooting Protocol:
-
The "Throw Weight" Approach:
-
Increase catalyst loading to 5-10 mol%.
-
Why: You are saturating the "poisoning" sites to leave some free Pd for catalysis.
-
-
The "Buchwald" Solution (Recommended):
-
Use Pre-catalysts (e.g., XPhos Pd G3 or G4) rather than generating Pd(0) in situ.
-
Why: These precatalysts release the active species inside the cycle and the bulky biaryl ligand binds too tightly to be easily displaced by the pyrazole nitrogen.
-
-
The "Lewis Acid" Decoy:
-
Add 1.0 equiv of
or use . -
Why: Lithium or Cesium cations can coordinate to the pyrazole nitrogen, shielding it from the Palladium.
-
Standardized "Gold Standard" Protocol
If you are starting a new optimization for a bromopyrazole coupling, start here . This protocol is designed to minimize all three side reactions simultaneously.
Reagents:
-
Substrate: N-Protected Bromopyrazole (1.0 equiv)
-
Partner: Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2 - 5 mol%)
-
Alternative:
(for simple cases)
-
-
Base:
(2.0 - 3.0 equiv) or -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Note: Degas solvents thoroughly (sparge with Ar for 15 mins).[3]
-
Procedure:
-
Charge solids (Substrate, Boronate, Base, Catalyst) into a vial.
-
Seal and purge with Argon (3x vacuum/backfill).
-
Add degassed solvent via syringe.
-
Heat to 80°C - 100°C .
-
Tip: Do not overshoot 110°C; dehalogenation rates increase exponentially with T.
-
-
Monitor by LCMS at 1 hour.
Troubleshooting Flowchart
Caption: Decision tree for diagnosing reaction failure based on LCMS data.
References
-
Mechanisms of Dehalogenation
-
Ligand Effects & Catalyst Poisoning
- Title: "Palladium-Catalyzed Cross-Coupling Reactions Controlled by Noncovalent Zn...N Interactions"
- Source: ResearchG
-
URL:[Link]
- Context: Discusses how nitrogen heterocycles poison catalysts and how additives/ligands mitig
-
Protocols for Aminopyrazoles
- Title: "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
- Source: Academia.edu
-
URL:[Link]
- Context: Specific study on bromopyrazole reactivity vs iodopyrazoles.
- General Troubleshooting Guides: Title: "Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling" Source: BenchChem Context: Practical industry standard protocols for minimizing hydrodehalogen
Sources
Technical Support Center: Microwave-Assisted Synthesis of Pyrazoles
[1]
Status: Operational Ticket Subject: Reducing Reaction Times & Troubleshooting Pyrazole Synthesis Assigned Specialist: Senior Application Scientist
Introduction: The Kinetic Advantage
Welcome to the technical support hub for high-speed heterocyclic synthesis. You are likely here because your conventional reflux methods for pyrazoles (e.g., Knorr, Pechmann) are taking 3–12 hours, and you want to leverage microwave irradiation to reduce this to minutes.
Microwave-assisted organic synthesis (MAOS) is not just "faster heating"; it is dielectric volumetric heating . Unlike oil baths that rely on conduction (surface-to-center), microwaves couple directly with the dipole moments of your reaction matrix, generating internal heat almost instantaneously. This guide allows you to translate, optimize, and troubleshoot your pyrazole synthesis protocols with scientific rigor.
Module 1: Method Translation (Thermal to Microwave)
User Question: "I have a standard Knorr protocol that refluxes ethanol at 78°C for 6 hours. How do I convert this to a microwave method?"
The Translation Algorithm
Do not guess. Use the Arrhenius Approximation as your baseline. Reaction rate roughly doubles (and time halves) for every 10°C increase in temperature.
Formula:
- : Conventional time (e.g., 6 hours = 360 minutes)
- : Conventional temp (e.g., 78°C)
- : Target Microwave temp (e.g., 140°C)
Example Calculation:
Recommendation: Start your microwave run at 140°C for 5 minutes .
Solvent Selection: The Factor
Microwaves require a "susceptor"—a molecule with a dipole that can rotate and generate friction. This ability is measured by the Loss Tangent (
-
High Absorbers: Heat rapidly.
-
Low Absorbers: Transparent to microwaves; require a "doping" agent (e.g., ionic liquid or a drop of polar solvent) to heat.
Table 1: Solvent Efficiency for Pyrazole Synthesis
| Solvent Class | Heating Efficiency | Recommendation for Pyrazoles | |
| Ethanol | 0.941 | High | Excellent. Standard for Knorr synthesis. |
| DMSO | 0.825 | High | Good for difficult solubility, but hard to remove (high BP). |
| Water | 0.123 | Medium | Good for "Green" synthesis; requires higher pressure limits. |
| DMF | 0.161 | Medium | Common, but watch for decomposition at T > 200°C. |
| Toluene | 0.040 | Low | Poor. Will not heat alone. Add 5% EtOH or Ionic Liquid. |
| Hexane | 0.020 | Null | Do not use without a susceptor. |
Module 2: Troubleshooting & FAQs
User Question: "My vessel vented/exploded during the reaction. I was using Ethanol at 160°C."
Diagnosis: Vapor Pressure Overshoot.
In a closed vessel, solvents can be heated far above their boiling points (superheating). However, every vessel has a pressure limit (typically 20–30 bar). Ethanol at 160°C generates significant pressure (~10–12 bar). If you generated gaseous byproducts (e.g.,
Corrective Protocol:
-
Headspace Rule: Never fill a microwave vial more than 66% full . The headspace is required to compress the vapors.
-
Pre-pressurization: If your reaction evolves gas, use an "Open Vessel" mode (if available) or purge the headspace with inert gas before sealing to remove air, though this has minimal impact on total pressure compared to solvent vapor.
-
Calculation: Check the vapor pressure curve of your solvent. Ensure
.
User Question: "I see the target temperature on the screen (120°C), but my yield is lower than the oil bath method, and I see starting material."
Diagnosis: IR Sensor Lag (The "Cold Surface" Fallacy). Most microwave reactors use an Infrared (IR) sensor to measure the outside of the glass vial. Glass is an insulator.
-
Reality: The solvent inside might be 120°C, but the glass surface is only 100°C.
-
Result: The machine thinks it is too cold and pumps more power, potentially overheating the core. Or, conversely, if the vessel is thick, the IR reads low, and the reaction doesn't reach the activation energy needed.
Corrective Protocol:
-
Use a Fiber Optic Probe: For optimization, always use an internal fiber optic probe. It measures the actual liquid temperature.
-
Stirring: Ensure vigorous stirring (600+ rpm). Microwaves can create "hot spots."[4] Stirring homogenizes the temperature.
User Question: "I am getting a mixture of regioisomers (1,3- vs 1,5-substituted pyrazoles). The oil bath gave me mostly one."
Diagnosis: Kinetic vs. Thermodynamic Control.
-
Oil Bath (Slow Heating): Often favors the Kinetic Product (formed faster, lower activation energy) if stopped early, or Thermodynamic if refluxed long.
-
Microwave (Rapid Heating): The rapid ramp to high temperature (e.g., 140°C in 30 seconds) provides enough energy to cross the barrier to the Thermodynamic Product (more stable) almost immediately.
Corrective Protocol:
-
To favor the Kinetic isomer in MW: Lower the temperature (e.g., 80°C) and use "Simultaneous Cooling" (blowing compressed air on the vessel while heating) to prevent overshoot.
-
To favor the Thermodynamic isomer: High temp (140°C+) is usually sufficient.
Module 3: Experimental Protocol
Workflow: General Knorr Pyrazole Synthesis
Reaction: Condensation of Hydrazine derivative + 1,3-Dicarbonyl.
Standard Protocol (Microwave)
-
Stoichiometry: 1.0 eq 1,3-diketone + 1.1 eq Hydrazine (or salt).
-
Solvent: Ethanol (2–4 mL per mmol).
-
Vessel: 10 mL Borosilicate Glass Microwave Vial (Crimped/Sealed).
-
Parameters:
-
Temperature: 120°C
-
Time: 5 minutes
-
Stirring: High
-
Power: Dynamic (Max 300W)
-
-
Work-up: Cool to 50°C (air jet). Decap. Pour into ice water. Precipitate usually forms immediately. Filter and wash.
Visualized Workflows
Figure 1: Method Translation Decision Tree
How to move from benchtop to microwave safely.
Caption: Decision matrix for translating thermal pyrazole methods to microwave conditions, accounting for solvent polarity and pressure risks.
Figure 2: Knorr Pyrazole Synthesis Mechanism
Understanding the pathway to troubleshoot regioselectivity.
Caption: The Knorr mechanism. Microwave energy accelerates the rate-determining cyclization step and ensures rapid dehydration to the aromatic product.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[5][6] Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Kidwai, M., et al. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem Technical Guides. Link
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave-assisted chemistry: Synthesis and catalysis. Chemical Society Reviews, 37, 1546-1557. Link
-
Anton Paar Wiki. (n.d.). Microwave-assisted synthesis: Solvent Properties and Tan Delta. Link
-
Biotage. (n.d.). Microwave Reaction Tutorial: Pressure and Temperature Management. Link
Sources
Technical Support Center: Troubleshooting Catalyst Deactivation in Pyrazole Coupling Reactions
Welcome to the Technical Support Center for catalytic pyrazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize transition-metal-catalyzed cross-coupling reactions to synthesize substituted pyrazoles—a scaffold of immense importance in medicinal chemistry.[1] Catalyst deactivation is a frequent and frustrating challenge that can lead to stalled reactions, low yields, and inconsistent results.[2]
This document provides in-depth, question-and-answer-based troubleshooting guides rooted in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose the root cause of catalyst deactivation, implement effective solutions, and develop robust, high-yielding pyrazole coupling protocols.
Section 1: Initial Diagnosis - "My Reaction Stalled. Is My Catalyst Dead?"
This section addresses the immediate signs and preliminary checks when a pyrazole coupling reaction underperforms.
Q1: My reaction stopped before completion, or the yield is significantly lower than expected. What are the first things I should check?
A1: An incomplete or low-yielding reaction is the primary indicator of a catalytic issue. Before assuming irreversible catalyst death, perform these initial checks:
-
Visual Inspection: Observe the reaction mixture. The formation of a black precipitate, commonly known as palladium black, is a strong visual cue that the active Pd(0) species has aggregated into an inactive state.[3]
-
Reagent Purity: Scrutinize the purity of all starting materials, reagents, and solvents. Impurities are a primary cause of catalyst poisoning.[2] Even trace amounts of sulfur, heavy metals, or coordinating functional groups from previous steps can halt catalysis.[4]
-
Inert Atmosphere Integrity: Confirm that the reaction was conducted under a strictly inert atmosphere (argon or nitrogen). Many palladium catalysts and phosphine ligands are sensitive to air and moisture, which can lead to oxidation and degradation.[2]
-
Reaction Parameters: Double-check the reaction temperature, concentration, and stirring rate. Inconsistent heating or poor mixing can lead to localized high concentrations of reagents, promoting side reactions and catalyst decomposition.[5][6]
Below is a workflow to guide your initial troubleshooting process.
Caption: Initial troubleshooting workflow for underperforming pyrazole coupling reactions.
Section 2: Common Deactivation Pathways & Root Cause Analysis
Once preliminary checks are complete, a deeper dive into specific deactivation mechanisms is required. Catalyst deactivation is rarely a simple issue; it's often a result of complex interactions between the catalyst, substrates, ligands, and reaction conditions.[7]
FAQ: Catalyst Poisoning
Q2: I suspect catalyst poisoning. What are common poisons in pyrazole coupling, and how do I identify them?
A2: Catalyst poisoning occurs when impurities bind strongly to the active sites of the catalyst, blocking them from the reactants.[8] This is a chemical deactivation and can be caused by even trace amounts of contaminants.[9]
Common Catalyst Poisons and Their Sources
| Poison Class | Examples | Common Sources |
| Sulfur Compounds | Thiols, thioethers, thiophenes | Starting materials from sulfur-containing reagents, residual sulfur from purification steps.[4] |
| Coordinating Heterocycles | Pyridine, imidazole, excess pyrazole substrate | Unreacted starting materials, impurities, or the pyrazole substrate/product itself.[3][10] |
| Halides | Excess iodide, bromide | Iodide, in particular, can have an inhibitory effect in some coupling reactions.[6] |
| Heavy Metals | Lead, mercury, arsenic | Contamination from glassware, reagents, or previous synthetic steps.[4] |
| Water & Oxygen | H₂O, O₂ | Leaks in the inert gas setup, insufficiently dried solvents or reagents.[2][4] |
Experimental Protocol: Diagnosing Catalyst Poisoning
This protocol helps confirm if impurities in your starting materials are poisoning the catalyst.
-
Baseline Reaction: Run the reaction under your standard, optimized conditions using your current batches of reagents and solvents. Record the final conversion and note any observations (e.g., formation of palladium black).[3]
-
High-Purity Reaction: Meticulously purify all components.
-
Execution: Run the reaction again using the high-purity materials, keeping all other parameters identical to the baseline.
-
Comparison: If the high-purity reaction proceeds to a significantly higher conversion, it strongly indicates that your original materials contained catalyst poisons.[3]
FAQ: Ligand and Complex Degradation
Q3: My reaction starts well but then dies. Could my ligand or catalyst complex be degrading?
A3: Yes, this is a very common scenario. The stability of the palladium-ligand complex is crucial for sustained catalytic activity. Degradation can occur through several pathways.[2][11]
-
Ligand Degradation: Phosphine-based ligands, especially those that are not sterically bulky, can be susceptible to oxidation or other degradation pathways under reaction conditions.[2] The choice of ligand must be compatible with all reaction components and conditions.[12]
-
Formation of Off-Cycle Species: The pyrazole substrate or product, particularly if it has an unprotected N-H group, can displace the phosphine ligand from the palladium center.[11][13] This forms a catalytically dormant or inactive palladium complex, effectively taking the catalyst out of the productive cycle.[11][14]
-
Palladium Agglomeration: If the ligand is unable to sufficiently stabilize the Pd(0) intermediate, these species can aggregate into inactive palladium black.[2] This is often promoted by high temperatures or if the rate of reductive elimination is slow.
Caption: Common pathways leading from an active catalyst to inactive or dormant species.
Q4: How do I choose a better ligand to prevent degradation?
A4: Ligand choice is critical and substrate-dependent. For challenging pyrazole couplings, especially with substrates prone to coordination, consider these principles:
-
Steric Bulk: Use bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). The steric hindrance provided by these ligands helps to prevent the formation of inactive dimeric palladium species and can accelerate the rate-limiting reductive elimination step.[15]
-
Electron-Richness: Electron-donating ligands increase the electron density on the palladium center, which generally promotes the oxidative addition step and stabilizes the active Pd(0) species.[16]
FAQ: Influence of Reaction Parameters
Q5: My protocol uses a strong base like NaOtBu, but the reaction is messy. Could the base be the problem?
A5: Absolutely. While a strong base is often required for the deprotonation step in the catalytic cycle, it can also be a source of deactivation, particularly with sensitive heterocyclic substrates.[6]
-
Substrate Degradation: Many five-membered heteroarenes, including pyrazoles, can be sensitive to strong bases, potentially leading to ring-opening or other decomposition pathways. The degradation products can then act as catalyst poisons.[14]
-
Ligand Degradation: Some phosphine ligands can be degraded by strong bases at elevated temperatures.
Troubleshooting Base-Related Issues:
-
Screen Weaker Bases: Consider using a milder base like K₂CO₃, K₃PO₄, or an organic base like DBU.[6][17]
-
Synergistic Base Systems: A combination of a moderate-strength base with a specific ligand can be highly effective. For example, the use of NaOTMS with a GPhos-supported catalyst has been shown to limit the decomposition of sensitive heteroarenes.[11]
-
Slow Addition: If a strong base is necessary, consider adding it slowly to the reaction mixture to avoid high localized concentrations that can degrade the substrate.[14]
Q6: What is the role of temperature and solvent in catalyst stability?
A6: Temperature and solvent are not merely reaction parameters; they directly influence catalyst stability.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways like palladium aggregation.[5][18] If deactivation is observed, try running the reaction at a lower temperature for a longer period.
-
Solvent: The choice of solvent can affect catalyst solubility and stability. Common solvents like toluene and dioxane are often effective, but for certain substrates, a more polar solvent might be needed.[19] However, highly coordinating solvents can compete with the ligand for binding to the palladium center, leading to deactivation. Leaching of the active metal from a solid support can also be a problem in some solvents.[20]
Section 3: Proactive Strategies for Preventing Deactivation
The most effective troubleshooting is prevention. Building robustness into your experimental design from the start will save significant time and resources.
Q7: What are the key best practices to design a robust pyrazole coupling reaction and minimize the risk of catalyst deactivation?
A7:
-
Prioritize Reagent Purity: Always use high-purity, anhydrous, and degassed reagents and solvents. If you suspect impurities, purify your starting materials.[2][21]
-
Protect Reactive Functional Groups: If your pyrazole has an unprotected N-H group, consider protecting it (e.g., with a Trityl or Boc group). This prevents the pyrazole nitrogen from acting as a competing nucleophile or a catalyst-inhibiting ligand.[10][13]
-
Systematic Condition Screening: Do not rely on a single literature procedure. Systematically screen a matrix of parameters, including catalyst, ligand, base, solvent, and temperature, to find the optimal conditions for your specific substrates.[22]
-
Use Modern Pre-catalysts: Employ well-defined, commercially available palladium pre-catalysts. They offer greater reliability and generate the active catalyst more efficiently.[6]
-
Mind the Stoichiometry: Carefully control the ligand-to-metal ratio. An incorrect ratio can lead to the formation of less active or inactive palladium species.[23]
Section 4: Catalyst Regeneration
Q8: My catalyst has clearly deactivated, forming palladium black. Can I regenerate and reuse it?
A8: Regeneration is sometimes possible, but its success depends heavily on the deactivation mechanism.
-
Poisoning/Coking: If deactivation is due to poisoning by organic impurities or coking (the deposition of carbonaceous material on the catalyst surface), regeneration may be possible. This often involves washing the catalyst with specific solvents or undergoing a controlled thermal treatment, such as calcination, to burn off the deposits.[20][21]
-
Sintering/Aggregation (Palladium Black): Deactivation by aggregation of metal particles into palladium black is generally considered irreversible for homogeneous catalysts in a practical lab setting. While the palladium metal can be recovered and reprocessed, restoring its high catalytic activity without specialized procedures is very difficult.[3][20]
-
Leaching: If the active metal has leached from a solid support into the solution, this process is irreversible.[20]
General Protocol for Regenerating a Coked Heterogeneous Catalyst
Disclaimer: This is a general guideline. The optimal conditions (temperature, atmosphere) are highly dependent on the specific catalyst and support and should be determined empirically.
-
Recovery: After the reaction, recover the solid catalyst by filtration.
-
Washing: Wash the catalyst thoroughly with a solvent (e.g., acetone, ethanol) to remove adsorbed organic molecules.[20]
-
Drying: Dry the washed catalyst in an oven at 100-120°C.
-
Calcination: Place the dried catalyst in a tube furnace. Heat slowly (e.g., 5°C/min) under a controlled flow of air or diluted oxygen to the target temperature (typically 450-550°C) to burn off carbonaceous deposits. Hold for several hours.[20]
-
Cooling: Allow the catalyst to cool slowly to room temperature under an inert gas flow. The regenerated catalyst's performance should be tested on a small scale.
Section 5: Advanced Characterization of Deactivated Catalysts
For persistent issues, especially in process development, characterizing the deactivated catalyst can provide definitive answers about the failure mode.[24][25]
Q9: What analytical techniques can be used to understand why my catalyst deactivated?
A9: A suite of characterization techniques can elucidate the physical and chemical changes in a deactivated catalyst.[26]
Techniques for Analyzing Deactivated Catalysts
| Technique | Information Provided | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of palladium and can detect the presence of surface poisons (e.g., sulfur, halides). | [3][8][24] |
| X-ray Diffraction (XRD) | Identifies changes in the bulk crystal structure and can detect the formation of large palladium crystallites (sintering). | [25][26] |
| Transmission Electron Microscopy (TEM) | Visualizes the catalyst particles, allowing for direct observation of changes in particle size and morphology, such as sintering. | [20] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Detects trace metal contaminants on the catalyst or leached metal in the reaction solution. | [4] |
| Temperature-Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO) | Provides information on the strength of poison adsorption (TPD), the reducibility of the metal (TPR), and the extent of reduction (TPO), which can diagnose poisoning and coking. | [24][27] |
| BET Surface Area Analysis | Measures the active surface area of the catalyst; a reduction can indicate fouling, coking, or sintering. | [24][25] |
References
-
Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
NPTEL. (n.d.). Lecture 10 Catalyst characterization. [Link]
-
ResearchGate. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. [Link]
-
PMC. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
-
Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]
-
AZoM. (2015). Characterizing Catalysts Via Temperature-Programmed Techniques. [Link]
-
Sustainability Directory. (2025). Catalyst Poisoning Mitigation. [Link]
-
MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. [Link]
-
Wondershare PDFelement. (n.d.). Lecture 6 Catalyst characterization. [Link]
-
ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. [Link]
-
IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?[Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Universitat de Girona. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
PMC. (2025). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. [Link]
-
PMC. (2017). Influence of the Reaction Temperature on the Nature of the Active and Deactivating Species During Methanol-to-Olefins Conversion over H-SAPO-34. [Link]
-
ResearchGate. (n.d.). Effects of reaction temperature (A) and time (B) on the catalytic...[Link]
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ikm.org.my [ikm.org.my]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 24. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 25. uobabylon.edu.iq [uobabylon.edu.iq]
- 26. uomus.edu.iq [uomus.edu.iq]
- 27. azom.com [azom.com]
Scalability issues in the synthesis of pyrazole-based intermediates
Technical Support Center: Scalable Synthesis of Pyrazole Intermediates
Status: Operational Ticket ID: PYR-SCALE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Scale-Up Cliff" in Pyrazole Synthesis
You are likely visiting this center because a pyrazole synthesis that worked perfectly on a 100 mg scale is failing at 100 g or 1 kg. Pyrazoles are ubiquitous in pharmacophores (e.g., Celecoxib, Ruxolitinib), but their scale-up is notoriously difficult due to three convergent risks:
-
Regiochemical Chaos: 1,3- vs. 1,5-isomer mixtures that are inseparable by crystallization.
-
Thermal Runaway: Hydrazine condensations are violently exothermic.
-
Genotoxicity: Hydrazine residues must be controlled to <1 ppm (ICH M7), which is difficult when the product precipitates as a gum.
This guide abandons standard textbook recipes in favor of process-proven methodologies used in GMP manufacturing.
Module 1: The Regioselectivity Crisis
User Issue: "My reaction yields a 60:40 mixture of isomers. Column chromatography is not viable at 5 kg scale. How do I force a single isomer?"
Root Cause Analysis: In the standard Knorr synthesis (1,3-diketone + hydrazine), the hydrazine nitrogen atoms have similar nucleophilicity, and the diketone carbonyls have similar electrophilicity. At small scales, you might separate isomers via chromatography. At large scales, this is economically impossible.
The Process Solution: The Enaminone Route Do not use raw 1,3-diketones. Instead, convert the ketone to an enaminone intermediate. This desymmetrizes the electrophile, creating a "hard" and "soft" center, locking the regioselectivity (typically >95:5).
Protocol: Regioselective Enaminone Synthesis
-
Step 1 (Enaminone Formation): Treat your acetyl-aromatic starting material with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Step 2 (Cyclization): Add the hydrazine. The hydrazine's terminal nitrogen (more nucleophilic) will exclusively attack the enaminone's
-carbon (soft electrophile), while the internal nitrogen attacks the carbonyl.
Troubleshooting Table: Isomer Control
| Variable | Impact on Selectivity | Recommendation for Scale-Up |
| Solvent | Fluorinated alcohols (e.g., TFE) enhance selectivity via H-bonding. | Avoid. Too expensive for scale. Use Ethanol/Water with pH control. |
| pH | Acidic pH favors attack at the most basic carbonyl; Basic pH favors the most electrophilic. | Critical. If using diketones, screen pH 4 vs. pH 9 buffers. |
| Substrate | Steric bulk directs attack.[1] | Best. Switch to Enaminone route (see Diagram 1). |
Visual Workflow: Regioselectivity Decision Tree
Caption: Figure 1. The Enaminone Route (Green) introduces steric and electronic bias early, preventing isomer formation downstream.
Module 2: Thermal Hazards & Safety
User Issue: "DSC analysis shows a sharp exotherm at 60°C. I'm afraid to scale this to the 50L reactor."
Root Cause Analysis: Hydrazine condensations are rapid and exothermic. In a batch reactor, the accumulation of unreacted hydrazine creates a "thermal bomb." If the cooling system fails, the reaction mass temperature can exceed the decomposition temperature of hydrazine, leading to an explosion.
The Process Solution: Continuous Flow or Semi-Batch Dosing Never add hydrazine all at once.
-
Semi-Batch: Add hydrazine dropwise to the diketone/enaminone solution while maintaining
. -
Base Stabilization: Add Sodium Acetate (NaOAc) .[2] Hydrazine decomposition is often catalyzed by acid (HCl) byproducts. NaOAc buffers the system and raises the onset temperature of decomposition [1].
Protocol: Continuous Flow Setup (The Safer Alternative) Flow chemistry allows you to react small volumes continuously, offering excellent heat transfer.
-
Feed A: Enaminone in EtOH (0.5 M)
-
Feed B: Hydrazine Hydrate in EtOH (0.5 M)
-
Reactor: PFA Coil (10 mL volume), heated to 80°C.
-
Residence Time: 5–10 minutes.
-
Output: Flows directly into a quench vessel containing dilute acid.
Visual Workflow: Flow Chemistry Setup
Caption: Figure 2. Continuous flow setup minimizes the active volume of hazardous hydrazine at any specific moment.
Module 3: Impurity Control (Genotoxic Hydrazines)
User Issue: "My final API has 15 ppm hydrazine. The limit is 1 ppm.[3] Recrystallization isn't working."
Root Cause Analysis: Hydrazine is a known Genotoxic Impurity (GTI).[4][5][6][7] It can get trapped in the crystal lattice of pyrazoles. Standard recrystallization often fails to wash it out.
The Process Solution: Chemical Scavenging You must chemically derivatize the residual hydrazine into a species that is highly soluble in the mother liquor or physically removable.
Troubleshooting Protocol: The "Polishing" Step Do not rely on drying alone. Implement this workup:
-
Bulk Removal (Acid Wash):
-
Dissolve crude pyrazole in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).
-
Wash 2x with 1M HCl. Hydrazine converts to hydrazinium chloride (
), which partitions into the water layer. -
Self-Validation: Check aqueous layer pH; it must remain < 2.
-
-
Trace Scavenging (Resin Treatment):
-
If ppm levels persist, treat the organic layer with Polymer-Supported Benzaldehyde (e.g., MP-CHO resin) [2].
-
Mechanism: The resin-bound aldehyde reacts with trace hydrazine to form a hydrazone, which remains attached to the polymer bead.
-
Filtration: Simple filtration removes the resin and the trapped hydrazine.
-
Data: Scavenger Efficiency
| Method | Starting Hydrazine (ppm) | Final Hydrazine (ppm) | Yield Loss |
| Recrystallization (EtOH) | 500 | 45 | 15% |
| Acid Wash (1M HCl) | 500 | 12 | <2% |
| Acid Wash + MP-CHO Resin | 500 | < 0.5 (ND) | <3% |
References
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: ResearchGate. URL:[Link]
-
Solid-Supported Scavengers (Aldehyde Resins). Source: Supra Sciences. URL:[Link]
-
Continuous Flow Synthesis of Pyrazoles. Source: Reaction Chemistry & Engineering (RSC). URL:[Link]
-
Control of Genotoxic Impurities (Hydrazine) in APIs. Source: NIH / PubMed. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nj.gov [nj.gov]
- 4. ijphr.com [ijphr.com]
- 5. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Knorr Pyrazole Synthesis
Welcome to the technical support guide for the Knorr pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity. The Knorr synthesis, while powerful for creating the vital pyrazole scaffold, often yields mixtures of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][3] This guide provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to help you achieve high regioselectivity in your experiments.
The Challenge: Regioselectivity in the Knorr Condensation
The Knorr pyrazole synthesis, first reported in 1883, is a robust reaction that condenses a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions, to form a pyrazole.[4][5][6] When the 1,3-dicarbonyl is unsymmetrical (i.e., has different substituents, R² and R³), the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two possible reaction pathways and potentially a mixture of two regioisomeric pyrazole products, which can be difficult and costly to separate.[2][3]
Controlling which isomer is formed is often critical, as different regioisomers can exhibit vastly different biological activities, making regiocontrol a paramount concern in drug development and materials science.
Caption: Knorr synthesis pathways from an unsymmetrical diketone.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Knorr pyrazole synthesis in a question-and-answer format.
Q1: What are the primary factors that control regioselectivity?
The regiochemical outcome is a delicate balance of several interconnected factors. Understanding these is the first step to troubleshooting.[1][2]
| Influencing Factor | Mechanism of Action & Key Insights |
| Electronic Effects | The relative electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase the partial positive charge on the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydrazine.[3] |
| Steric Hindrance | Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile. The reaction will preferentially occur at the less sterically hindered carbonyl group.[2][3] |
| Reaction pH | The pH of the reaction medium is a critical and easily adjustable parameter.[1][7] • Acidic Conditions: Acid catalysis protonates a carbonyl oxygen, activating that carbonyl carbon for attack.[4][7] This is the standard condition for the Knorr synthesis. • Neutral/Basic Conditions: Under neutral or basic conditions, the inherent nucleophilicity of the two nitrogen atoms in the substituted hydrazine becomes more important. The more nucleophilic nitrogen (often the less hindered one) will lead the attack.[2] |
| Solvent Choice | The solvent can have a dramatic and sometimes counterintuitive effect on regioselectivity. Fluorinated alcohols , such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[2] This is attributed to their unique hydrogen-bonding capabilities, which can stabilize one transition state over the other.[3] |
| Temperature | Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product (the one that forms faster), while higher temperatures can allow for equilibration to the more stable, thermodynamically favored product. |
| Reactant Ratio | Recent studies have suggested that the stoichiometry of the reactants can, in some cases, affect the regioisomeric ratio, revealing more complex reaction kinetics than previously assumed.[1] |
Q2: My reaction is producing a nearly 1:1 mixture of regioisomers. What is the best optimization strategy?
This is a common outcome when the electronic and steric differences between the two carbonyl groups are minimal. A systematic approach is recommended.
Caption: Troubleshooting workflow for improving regioselectivity.
-
Start with Solvent Screening: This is often the most impactful and straightforward variable to change. Run the reaction in parallel using your standard solvent (e.g., ethanol), 2,2,2-trifluoroethanol (TFE), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Fluorinated alcohols can dramatically and decisively shift the isomeric ratio.
-
Adjust the Reaction pH: If solvent screening does not yield a satisfactory result, investigate the effect of pH. Compare your standard acidic catalysis (e.g., glacial acetic acid) with a neutral condition (no acid) and a basic condition (e.g., adding sodium acetate).
-
Vary the Temperature: As a third step, explore the effect of temperature. Run the optimized solvent/pH condition at a lower temperature (e.g., 0 °C to room temperature) and a higher temperature (e.g., reflux) to see if kinetic or thermodynamic control can be leveraged.
Q3: The major product is the undesired regioisomer. How can I reverse the selectivity?
This is a more difficult challenge that arises when the inherent electronics and sterics of your substrates strongly favor the unwanted product.
-
Drastic Condition Changes: Attempt a complete reversal of pH. If you are using strong acid, try basic conditions. The change in the attacking species (protonated vs. non-protonated hydrazine) can sometimes be enough to switch the preferred site of attack.
-
Employ a Dicarbonyl Surrogate (Advanced): The most reliable method for forcing the reaction to yield a single, specific isomer is to modify the dicarbonyl starting material. Instead of a 1,3-diketone, use a substrate where the two electrophilic carbons have been pre-differentiated.[2][8] Examples include:
-
β-Enaminones: These compounds replace one carbonyl with a less reactive enamine, ensuring the hydrazine attacks the remaining ketone.
-
α-Oxoketene N,S-acetals: These provide a similar directing effect. This approach requires more synthetic effort but provides unambiguous control over the regiochemical outcome.[2]
-
Q4: How can I be certain which regioisomer I have synthesized?
Unambiguous characterization is critical. While ¹H and ¹³C NMR provide initial data, the definitive method is 2D NMR spectroscopy.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is the gold standard for assigning regiochemistry.[3] It detects spatial proximity between protons. By identifying a correlation between the protons on the N-substituent (R¹) and the protons on a C-substituent (e.g., R³ or R⁵), you can definitively determine the connectivity and thus the isomeric structure.
Validated Experimental Protocols
Protocol 1: Solvent Screening for Improved Regioselectivity
This protocol details a parallel experiment to test the effect of standard and fluorinated alcohols on the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.05 equiv)
-
Solvent 1: Ethanol (EtOH)
-
Solvent 2: 2,2,2-Trifluoroethanol (TFE)
-
Solvent 3: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Acid catalyst (e.g., glacial acetic acid, 0.1 equiv)
-
Three reaction vials with stir bars
-
TLC plates, NMR tubes, deuterated solvent (e.g., CDCl₃)
Procedure:
-
To each of the three reaction vials, add the unsymmetrical 1,3-dicarbonyl compound (e.g., 1 mmol).
-
Add Solvent 1 (EtOH, ~0.5 M concentration) to the first vial, Solvent 2 (TFE) to the second, and Solvent 3 (HFIP) to the third.
-
Add the acid catalyst to each vial and stir for 2 minutes.
-
Add the substituted hydrazine (1.05 mmol) to each vial.
-
Stir the reactions at room temperature. Monitor the progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent from each reaction under reduced pressure.
-
Take a small, crude sample from each vial and dissolve it in a deuterated solvent.
-
Analysis: Acquire a ¹H NMR spectrum for each crude sample. Determine the regioisomeric ratio by integrating characteristic, well-resolved peaks corresponding to each isomer (e.g., the N-methyl or pyrazole C-H proton signals).
Protocol 2: Definitive Regioisomer Characterization using 2D NOESY
This protocol assumes you have isolated the major regioisomer from your optimized reaction.
Procedure:
-
Prepare a sufficiently concentrated sample (~10-20 mg) of the purified pyrazole isomer in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum and assign all proton signals as accurately as possible.
-
Set up and run a 2D NOESY experiment on the NMR spectrometer. Use a mixing time appropriate for small molecules (typically 300-800 ms).
-
Process the 2D NOESY spectrum.
-
Analysis: Look for key cross-peaks that show through-space correlations. For example, if you used phenylhydrazine and benzoylacetone, a NOESY correlation between the ortho-protons of the N-phenyl ring and the protons of the C5-methyl group would confirm the 1,5-diphenyl-3-methylpyrazole isomer. The absence of this correlation and the presence of a correlation to the C3-phenyl group would indicate the other isomer.
References
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.). Retrieved February 24, 2026, from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved February 24, 2026, from [Link]
-
knorr pyrazole synthesis | PPTX - Slideshare. (n.d.). Retrieved February 24, 2026, from [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved February 24, 2026, from [Link]
-
Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (2017). Retrieved February 24, 2026, from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. (2018). Angewandte Chemie, 130(36), 11808–11813. Retrieved February 24, 2026, from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022). Reaction Chemistry & Engineering. Retrieved February 24, 2026, from [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry, 73(6), 2412–2415. Retrieved February 24, 2026, from [Link]
-
Knorr Pyrazole Synthesis - YouTube. (2025). Retrieved February 24, 2026, from [Link]
-
Knorr Pyrazole Synthesis - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
-
Application of the Knorr reaction for the directional synthesis of pyrazole derivative as a biologically active co-ligandes of gold glyco-nanoparticles | Request PDF - ResearchGate. (2025). Retrieved February 24, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved February 24, 2026, from [Link]
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF - ResearchGate. (2025). Retrieved February 24, 2026, from [Link]
-
Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011). Current Organic Chemistry, 15(4), 500-524. Retrieved February 24, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2007). The Journal of Organic Chemistry, 72(22), 8531–8534. Retrieved February 24, 2026, from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
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- 8. benthamdirect.com [benthamdirect.com]
Validation & Comparative
Comparative study of pyrazole-based kinase inhibitors
Structural Versatility, Binding Modes, and Experimental Validation
Executive Summary: The Pyrazole Advantage
In the landscape of kinase inhibitor design, the pyrazole ring (
Unlike pyrimidines which often rely on rigid hinge binding, pyrazoles offer a tunable electronic profile, allowing them to act as both hydrogen bond donors and acceptors within the ATP-binding pocket. This flexibility is critical for designing drugs that can target the "DFG-out" (inactive) conformation of kinases, thereby improving residence time and selectivity.
Comparative Analysis of Key Agents
We analyze three agents representing different utilizations of the pyrazole scaffold.
Agent A: Crizotinib (The Multi-Target Scaffold)
-
Target: ALK, ROS1, MET.[2]
-
Structure: 3-substituted pyrazole linked to a 2-aminopyridine.
-
Mechanism: Type I (ATP-Competitive) .[3] Crizotinib binds to the active "DFG-in" conformation.
-
The Pyrazole Role: The pyrazole ring here acts as a critical spacer and stacking element. While the aminopyridine anchors to the hinge region (Met1199 in ALK), the pyrazole facilitates the correct orientation of the piperidine tail into the solvent front, improving solubility and pharmacokinetic properties [1].
Agent B: Axitinib (The Conformational Locker)
-
Target: VEGFR 1/2/3.
-
Structure: Indazole derivative (Fused pyrazole).
-
Mechanism: Type II (DFG-out Binder) .[3]
-
The Pyrazole Role: Axitinib utilizes its fused pyrazole (indazole) system to bind deep into the hydrophobic pocket created when the activation loop (DFG motif) flips to the "out" state. This stabilizes the inactive kinase conformation. The indazole nitrogen forms specific H-bonds that are not possible with a standard quinazoline core, leading to picomolar potency and extended residence time [2].
Agent C: Avapritinib (The Mutant Specialist)
-
Target: KIT (D816V), PDGFRA.[4]
-
Structure: Pyrolopyrimidine-pyrazole hybrid.
-
Mechanism: Type I (Active Conformation) but designed for "loop mutants."
-
The Pyrazole Role: Designed specifically to address the D816V mutation where the activation loop is constitutively active. The rigid pyrazole-linked core avoids the steric clash that prevents Type II inhibitors (like Imatinib) from binding to this mutant. It demonstrates how pyrazoles can be structurally optimized to fit "tight" active sites [3].
Performance Metrics & Data Comparison
The following data synthesizes selectivity profiles and potency metrics. Note the distinction in "Selectivity Score" (Entropy), where lower values indicate higher specificity.[5]
| Feature | Crizotinib | Axitinib | Avapritinib | Gefitinib (Alternative) |
| Primary Scaffold | Pyrazole-Piperidine | Indazole (Fused Pyrazole) | Pyrazole-Pyrrolotriazine | Quinazoline |
| Binding Mode | Type I (DFG-in) | Type II (DFG-out) | Type I (Mutant Selective) | Type I (Rigid) |
| Primary Target IC50 | ALK: ~20 nM | VEGFR2: ~0.2 nM | KIT D816V: ~0.5 nM | EGFR: ~33 nM |
| Selectivity Profile | Broad (MET/ROS1 overlap) | High (VEGFR family) | Ultra-High (KIT/PDGFRA) | Moderate (EGFR wt/mut) |
| Key Resistance | L1196M (Gatekeeper) | T790M (Cross-resistance) | Broadly active vs. Gatekeepers | T790M |
| Solubility | Moderate | Low (requires formulation) | Moderate | Low |
Data aggregated from PubChem and comparative profiling studies [1][4].
Structural Biology & Signaling Pathways
To understand the causality of inhibition, we must visualize the signaling architecture. The diagram below illustrates how these inhibitors intercept the RTK (Receptor Tyrosine Kinase) signaling cascade at different nodes.
Figure 1: Signal Transduction Blockade. Pyrazole inhibitors intercept the cascade at the receptor level, preventing downstream RAS/ERK and PI3K/AKT activation.[6]
Experimental Protocols for Validation
As a senior scientist, I recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over traditional radiometric assays (
Protocol: LanthaScreen™ TR-FRET Kinase Binding Assay
Objective: Determine the IC50 of a pyrazole inhibitor against a target kinase.
Materials:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Europium-labeled anti-tag antibody (Donor).[7]
-
Alexa Fluor® 647-labeled Kinase Tracer (Acceptor).
-
Test Compounds (Crizotinib, Axitinib).[2]
Workflow Logic: This assay measures the ability of the inhibitor to displace a fluorescent tracer from the ATP binding site. It is an equilibrium binding assay, not a turnover assay, which eliminates interference from ATP concentration variables.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare 100x serial dilutions of inhibitors in 100% DMSO.
-
Dilute to 4x working concentration in Kinase Buffer A (Final DMSO = 1%).
-
-
Plate Loading (384-well Low Volume Black Plate):
-
Add 5 µL of 4x Compound.[8]
-
Add 5 µL of 4x Kinase/Antibody Mix (Optimized conc. usually 5 nM Kinase / 2 nM Antibody).
-
Add 5 µL of 4x Tracer (Concentration =
of tracer). -
Control Wells: Min signal (No Kinase), Max signal (DMSO only).
-
-
Incubation:
-
Incubate for 60 minutes at Room Temperature (protected from light). Note: Pyrazole Type II inhibitors like Axitinib may require longer incubation (2-4 hrs) to reach equilibrium due to slow off-rates.
-
-
Detection:
-
Read on a TR-FRET compatible reader (e.g., PHERAstar or EnVision).
-
Excitation: 340 nm. Emission 1: 665 nm (Acceptor). Emission 2: 615 nm (Donor).
-
-
Data Analysis:
-
Calculate Ratio:
. -
Fit data to Sigmoidal Dose-Response (Variable Slope) equation.[9]
-
Figure 2: TR-FRET Assay Workflow. A streamlined process for determining binding affinity (
Conclusion & Strategic Recommendations
For drug development professionals:
-
Selectivity: If your target requires high selectivity within a kinase family (e.g., VEGFR), the Indazole/Type II approach (Axitinib) is superior to the Type I approach due to the exploitation of the DFG-out pocket.
-
Mutant Targeting: For constitutively active mutants (e.g., KIT D816V), rigid Type I pyrazoles (Avapritinib) are preferred over Type II inhibitors, as the latter often cannot bind the mutant's constrained conformation.
-
Scaffold Choice: The pyrazole ring is not merely a linker; its ability to tautomerize and form specific H-bonds with the hinge region makes it a versatile alternative to the classic quinazoline scaffold, particularly when solubility and physicochemical properties need optimization.
References
-
Cui, J. J., et al. (2011). "Tranformation of Crizotinib into a Novel ALK/ROS1 Inhibitor." Journal of Medicinal Chemistry.
-
Hu-Lowe, D. D., et al. (2008). "Preclinical Characterization of Axitinib (AG-013736), a Novel Sequence of Pyrazole-Based Inhibitor." Clinical Cancer Research. 2
-
Evans, E. K., et al. (2017). "Avapritinib: A Potent, Selective Inhibitor of KIT and PDGFRA."[4][6] Science Translational Medicine. 4
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.[10] 5
-
Thermo Fisher Scientific. (2025). "LanthaScreen™ TR-FRET Tyrosine Kinase Assay User Guide." Thermo Fisher Protocols. 8[1][2][7][11][12][13]
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- 3. japsonline.com [japsonline.com]
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Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology
A Comparative Guide to Validating the Anticancer Activity of Novel Pyrazole Compounds
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] In recent years, pyrazole derivatives have emerged as a particularly promising class of anticancer agents, with several compounds entering clinical trials and receiving FDA approval.[2] Their unique chemical architecture allows for interaction with a wide array of biological targets, including protein kinases, which are often dysregulated in cancer.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel pyrazole compounds, comparing their performance against established alternatives and providing the supporting experimental data and protocols necessary for rigorous evaluation.
Comparative Anticancer Activity: A Data-Driven Approach
The initial step in validating a novel compound is to assess its cytotoxic and anti-proliferative effects against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
For a robust comparison, it is crucial to test the novel pyrazole compounds alongside standard-of-care chemotherapeutic agents. The following table presents a hypothetical but representative dataset comparing two novel pyrazole compounds (PY-1 and PY-2) with the established drugs Doxorubicin and Cisplatin across four common cancer cell lines.
Table 1: Comparative IC50 Values (µM) of Novel Pyrazole Compounds and Standard Anticancer Drugs
| Compound | Target(s) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) |
| PY-1 (Novel) | CDK2/Cyclin A | 8.5 | 12.3 | 6.2 | 10.8 |
| PY-2 (Novel) | VEGFR2/PDGFR | 15.2 | 9.8 | 11.5 | 7.9 |
| Doxorubicin | Topoisomerase II | 0.95 | 1.2 | 0.8 | 1.5 |
| Cisplatin | DNA Cross-linking | 5.6 | 7.2 | 3.8 | 6.1 |
Note: The IC50 values are hypothetical and for illustrative purposes.
Essential In Vitro Validation Assays: Methodologies and Rationale
A multi-faceted approach employing a battery of in vitro assays is essential to comprehensively validate the anticancer activity of a novel compound.[5][6]
Cell Viability and Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel pyrazole compound and control drugs for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
MTT Assay Workflow
Apoptosis Induction: Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][14][15] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[13][14]
-
Cell Treatment: Treat cancer cells with the novel pyrazole compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[16]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (1 mg/mL).[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]
-
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division. Flow cytometry with PI staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19]
-
Cell Treatment: Treat cells with the novel pyrazole compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at 4°C.[20]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[20][21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[20]
Mechanistic Insights: Western Blotting
Western blotting is a powerful technique to investigate the effect of a compound on specific protein expression levels and signaling pathways.[22][23] This is crucial for elucidating the mechanism of action of a novel anticancer agent.[24] For instance, one can examine the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspases) or cell cycle regulation (e.g., cyclins, CDKs).[1][22]
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Elucidating Signaling Pathways
The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.[9]
Commonly Targeted Pathways
-
Cyclin-Dependent Kinases (CDKs): Many pyrazole compounds act as CDK inhibitors, leading to cell cycle arrest.[1][4]
-
Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as VEGFR and EGFR can block downstream signaling pathways like PI3K/AKT and MAPK/ERK, which are crucial for cell growth and survival.[1]
Inhibition of RTK signaling by a novel pyrazole compound.
In Vivo Validation: Bridging the Gap to Clinical Relevance
While in vitro assays are essential for initial screening, in vivo studies are crucial for evaluating the efficacy and toxicity of a compound in a whole-organism context.[25][26]
Common In Vivo Models
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice.[27][28] This allows for the evaluation of a compound's effect on tumor growth in a living system.
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications, closely mimicking human cancer development.[29]
The design and execution of in vivo studies should adhere to strict ethical guidelines and regulatory standards, such as those provided by the FDA.[30][31]
Conclusion
The validation of novel pyrazole compounds as potential anticancer agents requires a systematic and multi-pronged approach. By combining robust in vitro assays to assess cytotoxicity, apoptosis, and cell cycle effects with mechanistic studies like Western blotting, researchers can build a strong preclinical data package. Comparative analysis against standard drugs provides crucial context for a compound's potency and potential advantages. Ultimately, successful in vitro validation paves the way for essential in vivo studies, moving promising new therapies one step closer to the clinic.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra*. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]
-
Assaying cell cycle status using flow cytometry - PMC. [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. [Link]
-
In vitro Cancer Drug Screening Services - Visikol. [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC. [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - MDPI. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]
-
Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. [Link]
-
Standart Operating Procedure Apoptosis assay with Annexin V - PI - Biologi. [Link]
-
In vivo screening models of anticancer drugs - CORE. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation - ResearchTweet. [Link]
-
Advanced Western Blotting Solutions for Cancer and Immuno-Oncology - Bio-Techne. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]
-
Cell Cycle Tutorial Contents. [Link]
-
Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. [Link]
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In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. [Link]
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Cell-culture based test systems for anticancer drug screening - ecancer. [Link]
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Understanding the Western Blot: A Key Tool in Cancer Research - Oreate AI Blog. [Link]
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In vivo screening models of anticancer drugs - Tel Aviv University. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
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Western Blot Application in Cancer and Pain Management - BioTechniques. [Link]
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A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed. [Link]
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Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. [Link]
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Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. [Link]
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Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. [Link]
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Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval | Request PDF - ResearchGate. [Link]
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FDA Issues New Guidelines for the Co-development of Drugs - CancerNetwork. [Link]
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S9 Nonclinical Evaluation for Anticancer Pharmaceuticals - FDA. [Link]
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S9 Nonclinical Evaluation for Anticancer Pharmaceuticals - FDA. [Link]
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Navigating the FDA's accelerated approval pathways for oncology drugs. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 4-Bromo-1-cyclohexyl-1H-pyrazole
[1][2]
Executive Summary & Hazard Profile
4-bromo-1-cyclohexyl-1H-pyrazole (CAS: 1005615-62-0 / 141302-40-1 varies by isomer) represents a specific class of halogenated nitrogen heterocycles used frequently in medicinal chemistry as a scaffold for Suzuki couplings.
Effective disposal of this compound requires strict adherence to Halogenated Waste protocols.[1][2][3] Unlike standard organic waste, the presence of the bromine atom and the pyrazole ring dictates specific incineration parameters to prevent the formation of corrosive hydrobromic acid (HBr) and nitrogen oxides (NOx) during thermal destruction.
Physical & Chemical Properties Relevant to Disposal
| Property | Value/Description | Disposal Implication |
| Physical State | Solid (Crystalline) | Requires "Lab Pack" or solid waste stream; do not dissolve solely for disposal. |
| Molecular Formula | C₉H₁₃BrN₂ | Bromine Content: Mandates halogenated waste stream. Nitrogen Content: High NOx potential during incineration. |
| Hazards (GHS) | H302, H315, H319, H335 | Irritant/Harmful. PPE (Nitrile gloves, safety glasses, dust mask) is non-negotiable. |
| Reactivity | Stable, non-oxidizer | Compatible with standard organic waste containers (HDPE/Glass). |
Strategic Waste Assessment (The "Why")
Expertise & Causality: Why do we segregate this specific chemical?
-
The Halogen Rule: Regulatory bodies (EPA RCRA in the US, REACH in EU) strictly differentiate between halogenated and non-halogenated waste. Mixing 4-bromo-1-cyclohexyl-1H-pyrazole (halogenated) with non-halogenated solvents (e.g., Acetone, Ethyl Acetate) contaminates the entire volume.[4]
-
Consequence: The entire container must now be treated as halogenated waste, often increasing disposal costs by 300% due to the requirement for high-temperature incineration (>1100°C) with caustic scrubbers.
-
-
Thermal Destruction Physics: When incinerated, the bromine atom converts to HBr gas. Without specific scrubbers, this destroys the refractory lining of standard incinerators and releases acid rain precursors. Therefore, this compound must be directed to a facility equipped for halogenated loads.
Operational Protocol: Step-by-Step Disposal
A. Solid Waste (Pure Compound)
Scenario: Expired shelf-life material or excess solid reagent.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vendor container.
-
Labeling: Apply a hazardous waste label immediately.[5]
-
Bulking: Do not bulk loose powder into a 55-gallon drum. Use the "Lab Pack" method where small jars are placed into a drum with absorbent material (vermiculite).
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: You have extracted the compound using Dichloromethane (DCM) or Ethyl Acetate.
-
The Mixture Rule:
-
If dissolved in DCM/Chloroform : Dispose in Halogenated Solvent carboy.
-
If dissolved in Acetone/Ethanol : Dispose in Halogenated Solvent carboy.
-
Critical Note: Even if the solvent is non-halogenated (e.g., Ethanol), the presence of the dissolved brominated solute (the pyrazole) renders the entire solution halogenated.
-
-
PH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids, neutralize before adding to the organic waste carboy to prevent exothermic polymerization or gas evolution.
C. Contaminated Debris
Scenario: Gloves, weigh boats, and paper towels.
-
Segregation: Do not throw in regular trash.
-
Disposal: Place in a dedicated "Chemically Contaminated Debris" bin (usually a yellow or blue barrel with a liner). These are incinerated as hazardous solid waste.
The Self-Validating Safety System
To ensure this protocol is followed even when supervision is absent, implement the following visual logic system in the lab:
-
The "Red Tag" System: Any flask containing the brominated pyrazole gets a red clip or tape. This signals that its contents must go to the Halogenated stream, regardless of the solvent used.[1]
-
Waste Station Interlocks: Use different funnel shapes or keyed caps for Halogenated vs. Non-Halogenated carboys to physically prevent cross-contamination.
Visual Workflow: Disposal Decision Tree
Figure 1: Decision matrix for the segregation of brominated pyrazole waste. Note the critical convergence of all liquid streams into the Halogenated pathway.
Emergency Contingencies (Spill Management)
In the event of a spill of solid 4-bromo-1-cyclohexyl-1H-pyrazole:
-
Evacuate & Ventilate: The dust is a respiratory irritant (H335). Clear the immediate area.[8][9]
-
PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator.
-
Dry Clean-up: Do not wet the powder (this spreads contamination). Use a scoop or dustpan to collect the bulk solid.
-
Final Wipe: Clean the surface with a soap/water solution. Collect all wipes and dispose of them in the Contaminated Debris bin (as detailed in Section 3C).
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets. Retrieved from [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. 4-Bromo-1-cyclohexyl-1H-pyrazole | 141302-40-1 [sigmaaldrich.com]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. beta.lakeland.edu [beta.lakeland.edu]
Mastering Laboratory Safety: A Guide to Personal Protective Equipment for Handling 4-bromo-1-cyclohexyl-1H-pyrazole
In the dynamic environment of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these is 4-bromo-1-cyclohexyl-1H-pyrazole, a heterocyclic compound whose specific handling requirements are critical for ensuring researcher safety and experimental integrity. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.
The foundation of any laboratory safety protocol rests on a thorough understanding of the substance's toxicological profile. For 4-bromo-1-cyclohexyl-1H-pyrazole, the primary hazards identified necessitate a robust PPE strategy.[1]
Immediate Safety Profile and Hazard Assessment
Before handling 4-bromo-1-cyclohexyl-1H-pyrazole, a comprehensive hazard assessment is mandatory.[2][3] This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications are designated under the Globally Harmonized System (GHS) and are indicated by the GHS07 pictogram, signifying a warning for these specific health hazards.[1] A detailed review of the Safety Data Sheet (SDS) is the crucial first step before any laboratory work commences.[4]
| Hazard Classification | GHS H-Statement | Required PPE for Mitigation |
| Acute Toxicity, Oral (Category 4) | H302 | Standard laboratory coat, nitrile gloves |
| Skin Irritation (Category 2) | H315 | Nitrile gloves, laboratory coat |
| Eye Irritation (Category 2A) | H319 | ANSI Z87-marked safety glasses or goggles[5] |
| Specific Target Organ Toxicity | H335 | Use within a certified chemical fume hood |
Core PPE Ensemble for Standard Operations
For routine procedures such as weighing, solution preparation, and transfers conducted on a laboratory bench or in a fume hood, a standard PPE ensemble is required. This represents the minimum protective barrier.[5]
1. Body Protection: The Laboratory Coat A flame-resistant lab coat, properly fitted and fully buttoned, is the first line of defense against accidental spills and contamination of personal clothing. It should be worn at all times within the laboratory.
2. Hand Protection: Chemical-Resistant Gloves Given the H315 classification (Causes skin irritation), selecting the appropriate gloves is critical.[1]
-
Material: Nitrile gloves are the preferred choice due to their superior resistance to a broad range of chemicals compared to latex.
-
Inspection: Always inspect gloves for any signs of degradation or punctures before use.
-
Technique: When handling the solid powder, double-gloving can provide an additional layer of protection. After handling, gloves should be removed carefully to avoid contaminating the skin, and hands should be washed thoroughly.
3. Eye and Face Protection: Beyond the Basics The H319 warning (Causes serious eye irritation) mandates robust eye protection.[1]
-
Minimum Requirement: Safety glasses with side shields that conform to ANSI Z87 standards are the absolute minimum.[5]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring solutions or when working with larger quantities, chemical splash goggles are required.[5] A face shield, worn over safety glasses or goggles, should be used when there is a significant splash hazard.[5]
4. Respiratory Protection: Engineering Controls as the Primary Barrier The H335 classification (May cause respiratory irritation) dictates that this compound, particularly in its powdered form, must be handled within a certified chemical fume hood to minimize the risk of inhalation.[1][6] The fume hood serves as the primary engineering control to protect the user. Under normal operating conditions within a functional fume hood, a respirator is not typically required.[7]
Enhanced PPE for High-Risk Scenarios
Certain operations may increase the risk of exposure and require an upgraded PPE protocol. These include:
-
Handling large quantities (>25g) of the solid.
-
Procedures that may generate dust (e.g., grinding, vigorous mixing).
-
Heating solutions containing the compound, which could lead to volatilization.
In these instances, in addition to the core PPE ensemble, the following should be considered:
-
Double Gloving: A standard practice to increase protection against saturation and accidental exposure during glove removal.
-
Impervious Apron: A chemically resistant apron worn over the lab coat provides an additional barrier during large-volume transfers.
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is directly linked to its proper use.
Step-by-Step Donning and Doffing Sequence:
-
Donning:
-
Put on the laboratory coat and fasten it completely.
-
Put on safety glasses or goggles.
-
Wash hands and dry them thoroughly.
-
Put on the first pair of nitrile gloves.
-
If required, put on a second pair of gloves, ensuring the cuffs of the outer glove go over the sleeve of the lab coat.
-
-
Doffing (to prevent cross-contamination):
-
Remove the outer pair of gloves.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.
-
Disposal of Contaminated PPE All disposable PPE that has come into contact with 4-bromo-1-cyclohexyl-1H-pyrazole must be treated as hazardous waste. Place used gloves and any other contaminated disposable items into a designated, sealed waste bag for proper disposal according to your institution's hazardous waste guidelines.
Emergency Preparedness: PPE for Spills and Exposure
Accidents, though preventable, require immediate and correct action.[8]
Small Spill Cleanup (Solid Powder <1g):
-
Alert personnel in the immediate area.
-
Ensure your PPE is intact (lab coat, goggles, and double gloves).
-
Gently cover the spill with absorbent pads to prevent dust from becoming airborne.
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the area with a suitable solvent, and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][9] Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately.[6][9] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Sources
- 1. 4-bromo-1-cyclohexyl-1H-pyrazole | 141302-40-1 [sigmaaldrich.com]
- 2. clarionsafety.com [clarionsafety.com]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. westlab.com [westlab.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. ipgsf.com [ipgsf.com]
- 8. Safety Tip of the Week – Laboratory – Chemical Spill Response – Safety Matters Weekly [safetymattersweekly.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
